Prochlorperazine
描述
Historical Trajectories in Pharmacological Research
The development of prochlorperazine in the 1950s was a direct outcome of the burgeoning field of psychopharmacology, which was revolutionized by the discovery of chlorpromazine (B137089) in 1951. nih.govnih.gov Chlorpromazine, the first phenothiazine (B1677639) used in psychiatry, demonstrated that chemical agents could effectively manage symptoms of psychosis, stimulating intense research into related compounds. nih.govnih.gov
This compound was synthesized by chemists at Rhône-Poulenc laboratories as part of a systematic effort to create more potent and specific phenothiazine derivatives. nih.gov Its synthesis typically involves the reaction of 2-chlorophenothiazine (B30676) with 1-(3-chloropropyl)-4-methylpiperazine. nih.govgpatindia.comquickcompany.in Early pharmacological studies quickly identified its potent antiemetic effects, stemming from its ability to block D2 dopamine (B1211576) receptors in the chemoreceptor trigger zone of the brain. drugbank.comgpatindia.com It was approved for medical use in the United States in 1956, cementing its place as an important early therapeutic agent and a subject for further study. nih.govwikipedia.org
| Milestone | Year | Significance in Research |
| Synthesis of Chlorpromazine | 1951 | The first phenothiazine antipsychotic, sparking research into derivatives. nih.gov |
| Synthesis of this compound | Early 1950s | Developed as a more potent derivative of chlorpromazine. nih.gov |
| FDA Approval | 1956 | This compound is approved for medical use in the United States. nih.govwikipedia.org |
| Elucidation of D2 Blockade | Late 1950s | Research establishes dopamine receptor antagonism as the primary mechanism of action for phenothiazines. nih.gov |
| Repurposing for Cancer Research | 2020 | A study reveals its potential to enhance cancer immunotherapy. uq.edu.auyoutube.com |
| AMS Prophylaxis Research | 2020s | Clinical trials begin to investigate its efficacy in preventing Acute Mountain Sickness. nih.govclinicaltrials.gov |
Evolution of Research Perspectives on Phenothiazine Derivatives
The discovery of chlorpromazine and subsequent derivatives like this compound marked a paradigm shift in neuroscience and medicinal chemistry. nih.govwikipedia.org Initially, research was heavily focused on their neuroleptic properties and the treatment of schizophrenia. nih.gov The primary research goal was to understand the structure-activity relationships (SAR) that governed their antipsychotic potency. slideshare.netpnas.org
Key findings from SAR studies of phenothiazines include:
A three-carbon chain separating the phenothiazine ring from the side-chain amino group is critical for neuroleptic activity. slideshare.netslideshare.net
Substitution at the 2-position of the phenothiazine ring with an electron-withdrawing group, such as chlorine in this compound, enhances antipsychotic potency. slideshare.net
A terminal, tertiary amino group is required, and incorporating this nitrogen into a piperazine (B1678402) ring, as in this compound, generally increases potency compared to simple alkylamino side chains. gpatindia.compnas.org
Over time, the research perspective broadened significantly. Scientists began to recognize that the therapeutic utility of phenothiazines was not limited to psychiatry. nih.govnih.gov Their interactions with multiple receptor systems suggested a wider range of potential applications. This led to investigations into their use as antihistamines, antiemetics, and even as potential antiviral and anticancer agents. nih.govnih.gov The evolution of research has transformed phenothiazines from being viewed solely as antipsychotics to being recognized as a versatile chemical scaffold for drug development across various therapeutic areas. nih.govresearchgate.net Modern research continues to explore novel phenothiazine derivatives for applications ranging from oncology to materials science, where their unique electronic properties are being harnessed for use in technologies like organic light-emitting diodes (OLEDs). researchgate.netacs.orgrsc.org
Contemporary Significance in Biomedical Research
In recent years, this compound has re-emerged in biomedical research for novel applications far beyond its original indications. This renewed interest is driven by a deeper understanding of its molecular mechanisms and the strategy of drug repurposing.
A significant area of contemporary research is in oncology. A 2020 study demonstrated that this compound could enhance the efficacy of cancer immunotherapies, such as those using the antibody cetuximab. uq.edu.au The research found that high concentrations of this compound inhibit the process of endocytosis in cancer cells. youtube.comoncology-central.com This action prevents the tumor cells from internalizing the therapeutic antibodies bound to their surface receptors. uq.edu.auyoutube.com By keeping the antibodies on the cell surface for longer, this compound effectively "flags" the cancer cells, making them better targets for the body's immune cells, such as natural killer (NK) cells. uq.edu.auyoutube.com In preclinical models, this combination therapy not only cleared tumors but also induced long-term immune memory, preventing cancer recurrence. uq.edu.auyoutube.com
Another promising avenue of investigation is the use of this compound for the prevention of Acute Mountain Sickness (AMS). nih.gov The rationale for this research stems from the hypothesized similarities in the pathophysiology of AMS and migraines, for which this compound is an effective treatment. nih.govresearchgate.net Furthermore, this compound has been shown to act as a respiratory stimulant and augment the hypoxic ventilatory response, which could be beneficial at high altitudes. nih.gov Recent clinical trials have been designed to formally evaluate its efficacy as a prophylactic agent for individuals ascending rapidly to high altitudes. nih.govclinicaltrials.govcenterwatch.com These studies highlight the ongoing potential for discovering new therapeutic roles for this well-established compound.
| Receptor Target | Action | Associated Effect |
| Dopamine D2 Receptor | Antagonist | Antipsychotic, Antiemetic nih.govdrugbank.com |
| Histamine (B1213489) H1 Receptor | Antagonist | Sedative drugbank.comnih.gov |
| Alpha-1 Adrenergic Receptor | Antagonist | Vasodilation drugbank.com |
| Muscarinic Cholinergic Receptor | Antagonist | Anticholinergic effects nih.gov |
| P2X7 Receptor | Inhibitor | Inhibition of calcium ion influx drugbank.com |
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKYUJGCLQQFNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023514 | |
| Record name | Prochlorperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prochlorperazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in alcohol, ether, chloroform, In water, 1.496X10-2 g/L (14.96 mg/L) at 24 °C, 1.10e-02 g/L | |
| Record name | Prochlorperazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00433 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prochlorperazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Prochlorperazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Viscous liquid | |
CAS No. |
58-38-8 | |
| Record name | Prochlorperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prochlorperazine [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prochlorperazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00433 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prochlorperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prochlorperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCHLORPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHP6YLT61T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prochlorperazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Prochlorperazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228 °C | |
| Record name | Prochlorperazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00433 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prochlorperazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Prochlorperazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Pharmacological Mechanisms
Receptor Binding Kinetics and Affinity Profiling
Prochlorperazine, a phenothiazine (B1677639) derivative, exerts its therapeutic effects through a complex interaction with various neurotransmitter receptors. Its pharmacological profile is characterized by a notable affinity for dopamine (B1211576) receptors, particularly the D2 subtype, as well as significant interactions with non-dopaminergic receptors, including histamine (B1213489) H1 receptors. drugbank.comnih.gov
Dopamine Receptor Antagonism
The primary mechanism of action for this compound is its antagonism of dopamine receptors within the central nervous system. nih.govnih.gov This interaction is fundamental to both its antipsychotic and antiemetic properties.
This compound demonstrates a high affinity for the dopamine D2 receptor. nih.govdrugbank.com Research indicates that its binding is not limited to the D2 receptor, as it also shows a high affinity for the D3 receptor subtype, while its affinity for the D4 receptor is considerably lower. guidetopharmacology.org This selective affinity for D2-like receptors is a key aspect of its pharmacological action. The binding affinity of this compound to the dopamine D2 receptor has been quantified in various studies, with reported Ki values indicating a potent interaction. For instance, in vitro studies using radioligand binding assays have reported a Ki of 3.61 nM for the human dopamine D2L receptor. guidetopharmacology.org
Table 1: this compound Affinity for Dopamine D2 Receptor
| Receptor Subtype | Ki (nM) | Species | Assay Ligand |
|---|---|---|---|
| D2L | 3.61 | Human | [3H] Spiperone |
Data from DrugMatrix in vitro pharmacology data as cited in the IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org
This compound's antipsychotic effects are largely attributed to its blockade of postsynaptic dopamine receptors, specifically the D2 receptors, in the mesolimbic pathway of the brain. drugbank.comnih.gov This action leads to a reduction in dopaminergic neurotransmission in this critical area for mood and behavior. While the primary focus of its activity is on D2 receptors, the broader class of phenothiazines can also interact with D1 receptors. However, the therapeutic efficacy of this compound is more directly linked to its potent D2 receptor antagonism. The blockade of these postsynaptic receptors results in an increased turnover of dopamine. nih.gov
The potent antiemetic properties of this compound are a direct consequence of its antagonist activity at dopamine D2 receptors located in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. drugbank.comnih.govdrugs.com The CTZ is a key area in the brain for detecting emetic substances in the blood and relaying this information to the vomiting center. By blocking the D2 receptors in the CTZ, this compound effectively inhibits the stimulatory effects of dopamine, thereby reducing nausea and preventing vomiting. drugbank.comquizlet.com
Non-Dopaminergic Receptor Interactions
This compound is a potent antagonist of the histamine H1 receptor. drugbank.comnih.govpatsnap.commedex.com.bd This action is responsible for some of the sedative effects observed with the compound. patsnap.com The affinity of this compound for the H1 receptor has been demonstrated in in vitro binding assays. For example, studies have reported an IC50 value of 24 nM for the central histamine H1 receptor, indicating a strong antagonistic effect. guidetopharmacology.org
Table 2: this compound Affinity for Histamine H1 Receptor
| Receptor | IC50 (nM) | Species | Assay Ligand |
|---|---|---|---|
| H1 (Central) | 24 | Not Specified | [3H] Pyrilamine |
Data from DrugMatrix in vitro pharmacology data as cited in the IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org
Muscarinic Cholinergic Receptor Antagonism
This compound demonstrates antagonistic activity at muscarinic cholinergic receptors. drugbank.comnih.govnih.govpatsnap.com This blockade of acetylcholine's effects at these receptors contributes to its side effect profile. patsnap.com Research investigating the binding of various antipsychotics to muscarinic receptors in the mouse cerebral cortex found that this compound was among those that significantly inhibited [N-Methyl-3H]scopolamine binding, indicating a direct interaction with these receptors. nih.gov This anticholinergic action is a key aspect of its pharmacological character. nih.gov
Interactive Table: this compound Muscarinic Receptor Binding Data
| Receptor Subtype | Assay Type | Value | Unit |
|---|---|---|---|
| Muscarinic M1 | Radioligand Binding | 5.99 | pIC50 |
| Muscarinic M2 | Radioligand Binding | 5.96 | pKi |
Data sourced from ChEMBL database. guidetopharmacology.org
Alpha-Adrenergic Receptor Antagonism (Alpha-1)
This compound also acts as an antagonist at alpha-1 adrenergic receptors. drugbank.comnih.govnih.gov This blockade of noradrenaline's effects at α1-adrenoceptors can lead to physiological responses such as sedation, muscle relaxation, and hypotension. drugbank.comnih.gov This action is a recognized component of the pharmacology of phenothiazine derivatives. drugbank.com
P2X7 Receptor Inhibition in Specific Cell Types (e.g., human macrophages)
A notable aspect of this compound's pharmacology is its ability to inhibit the P2X7 receptor, an ATP-gated ion channel. drugbank.comnih.gov This inhibition has been specifically demonstrated in human macrophages, where it prevents the influx of calcium ions. drugbank.comnih.gov This mechanism is independent of its dopamine receptor antagonism. nih.gov
Detailed studies have confirmed that this compound is a potent, species-selective allosteric modulator of the human P2X7 receptor. nih.gov In human monocyte-derived macrophages, this compound was shown to inhibit ATP-evoked calcium influx, dye permeability, and whole-cell currents. nih.gov Interestingly, this potent inhibition was not observed in rat or mouse P2X7 receptors, highlighting a significant species-dependent difference in its activity. nih.gov
Intracellular Signaling Pathway Modulation
This compound's influence extends beyond receptor-level interactions to the modulation of complex intracellular signaling pathways, particularly those involved in cell growth and proliferation.
SRC-MEK-ERK Pathway Regulation
Research has indicated that this compound can regulate the SRC-MEK-ERK signaling pathway. researchgate.net In studies on bladder cancer cell lines, treatment with this compound was found to significantly modulate the expression and phosphorylation levels of key proteins within this cascade, including SRC, MAP2K1 (MEK1), and MAPK1 (ERK2). researchgate.net This suggests that the SRC-MEK-ERK pathway is a molecular target through which this compound may exert anti-proliferative effects. researchgate.net
Ras/Raf/MEK/ERK Pathway Downregulation
This compound has been shown to downregulate the Ras/Raf/MEK/ERK pathway, a critical signaling cascade in cancer progression. nih.gov In preclinical models of non-small cell lung carcinoma, this compound, particularly in combination with radiation, was found to synergistically radiosensitize tumor xenografts through the downregulation of this pathway. nih.gov The compound is thought to bind to the GTP-binding pocket of mutant KRAS protein, inhibiting its constitutive activation and thereby stabilizing its inactive, GDP-bound conformation. nih.gov
Effects on Protein Expression and Phosphorylation (e.g., MAPK1, MAP2K1, SRC, p-ATM, p53, p21)
Consistent with its modulation of the SRC-MEK-ERK and Ras/Raf/MEK/ERK pathways, this compound affects the expression and phosphorylation status of several key proteins.
Table: Proteins Modulated by this compound
| Protein | Effect | Cellular Context |
|---|---|---|
| MAPK1 (ERK2) | Modulated expression and phosphorylation | Bladder Cancer Cells researchgate.net |
| MAP2K1 (MEK1) | Modulated expression and phosphorylation | Bladder Cancer Cells researchgate.net |
| SRC | Modulated expression and phosphorylation | Bladder Cancer Cells researchgate.net |
| p-ATM | Activation | Non-Small Cell Lung Carcinoma (in combination with radiation) nih.gov |
| p53 | Activation | Non-Small Cell Lung Carcinoma (in combination with radiation) nih.gov |
| p21 | Activation | Non-Small Cell Lung Carcinoma (in combination with radiation) nih.gov |
As detailed in studies on bladder cancer, this compound treatment markedly alters the expression and phosphorylation of MAPK1, MAP2K1, and SRC. researchgate.net Furthermore, in the context of non-small cell lung carcinoma, the combination of this compound and radiation leads to the activation of p-ATM, p53, and p21 proteins, which are critical regulators of the cell cycle and can induce cell cycle arrest. nih.gov
Inhibition of Constitutive Activation of KRAS-Mutant Proteins
This compound has demonstrated potential in oncology by targeting KRAS-mutant proteins, which are prevalent in various cancers, including non-small cell lung carcinoma (NSCLC), and are associated with poor prognosis and resistance to treatments like radiotherapy. nih.govresearchgate.netmdpi.com Research indicates that this compound exhibits a strong binding affinity for the GTP-binding pocket of these mutant proteins. nih.govresearchgate.net By binding to this site, it stabilizes the inactive, GDP-bound conformation of K-Ras mutants. nih.govresearchgate.net This action effectively inhibits the protein's constitutive activation, a key driver of tumor growth. nih.govfrontiersin.org
Studies have shown that this stabilization is significant, with this compound stabilizing the GDP-bound state of K-Ras mutants by 9 kcal/mol compared to the wild type (WT). nih.govresearchgate.net This inhibition of KRAS activation disrupts downstream signaling pathways crucial for cancer cell survival and proliferation, such as the Ras/Raf/MEK/ERK pathway. researchgate.netfrontiersin.org Consequently, this compound has been found to decrease the clonogenic survival of KRAS-mutant NSCLC cells, particularly when combined with radiation, while not affecting KRAS-WT cells. nih.govresearchgate.net The combination treatment triggers the activation of key cell cycle regulators like p-ATM, p53, and p21, leading to cell cycle arrest. nih.govresearchgate.netfrontiersin.org This evidence points to this compound's potential as a radiosensitizer, reversing the resistance of KRAS-mutant tumors to radiotherapy. mdpi.com
Cellular and Molecular Effects Beyond Receptor Antagonism
Modulation of Cellular Viability and Proliferation
This compound exerts significant effects on the viability and proliferation of various cell types, demonstrating concentration-dependent cytotoxicity. nih.govnih.gov In studies involving normal human melanocytes, this compound was shown to induce a loss of cell viability, with a calculated EC50 value of 18.49 μM. nih.govresearchgate.netresearchgate.net This indicates that while it is less cytotoxic to these pigmented cells compared to other phenothiazines like thioridazine (B1682328) and chlorpromazine (B137089), it still impairs their survival at higher concentrations. researchgate.net
The cytotoxic activity of this compound extends to cancerous cells, where it has been investigated as a potential anticancer agent. nih.govnih.gov In human glioblastoma U-87 MG cells, this compound induced a concentration-dependent loss in viability with a calculated EC50 value of 0.97 μM. nih.gov Similarly, it has been shown to inhibit cell proliferation in several bladder cancer cell lines. researchgate.net This antitumor activity is often mediated through the induction of cell cycle arrest and apoptosis. frontiersin.orgnih.gov The ability of this compound to reduce the viability of cancer cells highlights its potential for repositioning in oncology. nih.gov
| Cell Line | Cell Type | Effect | EC50 Value (μM) | Source |
|---|---|---|---|---|
| Normal Human Melanocytes | Normal Pigmented Cells | Induces concentration-dependent loss in cell viability | 18.49 | nih.govresearchgate.net |
| U-87 MG | Human Glioblastoma | Induces concentration-dependent loss in cell viability | 0.97 | nih.gov |
| Bladder Cancer Cell Lines | Cancer Cells | Inhibited cell proliferation | Not Specified | researchgate.net |
Induction of Oxidative Stress and Alterations in Antioxidant Defense Systems
This compound has been shown to induce oxidative stress by altering the balance of cellular antioxidant defense systems. nih.govresearchgate.net In normal human melanocytes, treatment with this compound at concentrations of 0.1, 1.0, and 10.0 μM resulted in changes to these defense mechanisms. nih.govresearchgate.net This included a dose-dependent increase in superoxide (B77818) dismutase (SOD) activity, which correlated with higher levels of hydrogen peroxide. researchgate.net Concurrently, a dose-dependent decrease in catalase activity was observed. researchgate.net The disruption of these key antioxidant enzymes indicates the induction of oxidative stress within the cells. nih.govresearchgate.net
Interaction with Melanin (B1238610) and Melanogenesis Inhibition
This compound interacts directly with melanin, the pigment responsible for coloration in skin, hair, and eyes. nih.govmdpi.com It has been demonstrated that this compound forms stable complexes with melanin. nih.govresearchgate.net This binding is characterized by two distinct classes of independent binding sites, indicating a complex interaction. nih.govresearchgate.net The formation of these drug-melanin complexes can lead to the accumulation of this compound in pigmented tissues, which may be a factor in some of its long-term side effects. nih.gov
Beyond simple binding, this compound modulates the process of melanin synthesis, known as melanogenesis, in a concentration-dependent manner. nih.govresearchgate.net At a very low concentration (0.001 μM), it has been observed to stimulate melanogenesis in normal human melanocytes. nih.govresearchgate.netresearchgate.net Conversely, at higher concentrations (1.0 and 10.0 μM), it inhibits the melanization process. nih.govresearchgate.netresearchgate.net This inhibition is likely due to its effect on tyrosinase, the key enzyme in melanin production. nih.gov The observed decrease in melanin content at higher concentrations is correlated with a reduction in tyrosinase activity. nih.gov This dual effect suggests a complex regulatory role for this compound in melanocyte function. researchgate.net
| Parameter | Finding | Concentration | Source |
|---|---|---|---|
| Melanin Binding | Forms stable complexes with melanin | Not Applicable | nih.govresearchgate.net |
| Characterized by two classes of binding sites (K1~10⁶ M⁻¹ and K2~10² M⁻¹) | Not Applicable | nih.govresearchgate.net | |
| Effect on Melanogenesis | Stimulation of melanogenesis (increased melanin content by 6.1%) | 0.001 μM | nih.govresearchgate.net |
| Inhibition of melanogenesis (decreased melanin content by 4.1% to 16.8%) | 1.0 and 10.0 μM | nih.govresearchgate.net |
Inhibition of Dynamin-Mediated Endocytosis
This compound is recognized as an inhibitor of dynamin, a GTPase enzyme essential for the scission of vesicles during endocytosis. nih.govnih.gov Specifically, it inhibits both dynamin I and dynamin II isoforms. researchgate.netuq.edu.au This inhibition disrupts clathrin-mediated endocytosis (CME), a critical pathway for the internalization of various molecules, including cell surface receptors. researchgate.netuq.edu.au The IC50 value for this compound's inhibition of CME has been measured at 5.8 ± 0.8 μM. researchgate.net
The mechanism of action involves competition with lipids for binding to dynamin. researchgate.netuq.edu.au By interfering with dynamin's function, this compound can prevent the internalization of receptors, such as the epidermal growth factor receptor (EGFR). nih.gov This has therapeutic implications, particularly in cancer treatment, where the rapid endocytosis of antibody-bound receptors can limit the efficacy of monoclonal antibody (mAb) therapies. nih.gov By inhibiting this process, high-dose this compound can sensitize tumors to mAbs, potentially enhancing their therapeutic benefit. nih.gov
G-quadruplex (G4) Binding and Functional Implications
This compound has been identified as a molecule capable of binding to G-quadruplexes (G4s). nih.govnih.gov G4s are secondary structures that can form in guanine-rich sequences of both DNA and RNA, and they play significant roles in regulating various biological processes, including gene expression and viral replication. nih.govreading.ac.uk
The ability of this compound to bind to G4 structures has been explored as a potential therapeutic strategy. nih.gov In the context of the SARS-CoV-2 virus, researchers identified conserved G4 structures within the viral genome. nih.gov this compound was shown to bind to these RNA G4s with micromolar affinity. nih.gov This binding has functional consequences, as it was found to inhibit reverse transcription from the viral RNA. nih.govresearchgate.net By targeting and stabilizing these G4 structures, this compound can interfere with viral replication and transcription, suggesting a novel antiviral mechanism. nih.gov This discovery opens avenues for repurposing this compound and similar G4-binding drugs against viral infections. nih.gov
Stabilization of GDP-Bound Mutant KRAS Conformation
In a significant development beyond its neuropharmacological profile, this compound has been identified as a potential agent in oncology. Research has demonstrated that this compound can bind to the GTP-binding pocket of mutant KRAS proteins. nih.gov The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in various cancers, and its mutations often lead to constitutive activation of downstream signaling pathways that promote tumor growth and resistance to therapy. nih.gov
This compound has been shown to inhibit the constitutive activation of KRAS mutants by stabilizing the inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound conformation of the protein. nih.gov This mechanism effectively locks the mutant KRAS in an "off" state, thereby inhibiting its oncogenic signaling.
Detailed Research Findings:
A pivotal study investigated the effects of this compound on non-small cell lung carcinoma (NSCLC) cells with KRAS mutations. The key findings include:
Binding Affinity: this compound demonstrated a good binding affinity for KRAS-mutant proteins. nih.gov
Stabilization of Inactive State: It was found to stabilize the GDP-bound conformation of K-Ras mutants by 9 kcal/mol compared to the wild type. nih.gov
Inhibition of Proliferation: In preclinical models, treatment with this compound led to the regression of KRAS-G12S tumors. nih.gov
Radiosensitization: When combined with radiation, this compound decreased the clonogenic survival of KRAS-mutant NSCLC cells but not KRAS-wild-type cells. This suggests a synergistic effect that enhances the efficacy of radiotherapy in tumors with specific KRAS mutations. nih.gov
Cell Cycle Arrest: The combination treatment activated key proteins involved in cell cycle regulation, such as p-ATM, p53, and p21, leading to cell cycle arrest in the cancer cells. nih.gov
These findings have positioned this compound as a lead compound for drug repurposing in the context of KRAS-mutant cancers, a notoriously difficult-to-treat group of malignancies. nih.gov
Interactive Data Table: this compound's Effect on Mutant KRAS
| Parameter | Finding |
| Mechanism | Stabilizes the inactive GDP-bound conformation of mutant KRAS. nih.gov |
| Binding Site | Binds to the GTP-binding pocket of the KRAS-mutant protein. nih.gov |
| Affected Mutant | Demonstrated efficacy in preclinical models with KRAS-G12S mutation. nih.gov |
| Preclinical Outcome | Led to regression of KRAS-G12S tumors in mice xenografts. nih.gov |
| Combination Therapy | Synergistically enhances the effects of radiation in KRAS-mutant cells. nih.gov |
Pharmacokinetic Research Paradigms
Distribution Research
Prochlorperazine is reported to be widely distributed to most body tissues, with particularly high concentrations found in the liver and spleen. drugbank.comnih.gov Its apparent volume of distribution and plasma clearance are considered high. nih.govcapes.gov.br In preliminary pharmacokinetic studies involving healthy volunteers, the mean apparent volume of distribution following intravenous administration of 6.25 mg and 12.5 mg this compound was approximately 1401 L and 1548 L, respectively. drugbank.commims.comnih.gov The compound is known to cross the blood-brain barrier. patsnap.com While limited data are available specifically on the protein binding of this compound, some sources suggest it is highly protein-bound (91-99%). drugbank.comnih.govwikipedia.org Furthermore, there is evidence indicating that phenothiazines, the class of compounds to which this compound belongs, are excreted in the breast milk of nursing mothers. drugbank.comnih.gov
Table 5: this compound Distribution Parameters
| Parameter | Value | Reference |
| Tissue Distribution | Extensive (liver, spleen) | drugbank.comnih.gov |
| Mean Apparent Volume of Distribution (IV) | ~1401 L (6.25 mg) / ~1548 L (12.5 mg) | drugbank.commims.comnih.gov |
| Blood-Brain Barrier Permeability | Crosses | patsnap.com |
| Protein Binding | Limited data; reported 91-99% | drugbank.comnih.govwikipedia.org |
| Excretion in Breast Milk | Yes (phenothiazine class) | drugbank.comnih.gov |
Volume of Distribution Characteristics
This compound demonstrates a large volume of distribution (Vd), indicating its widespread dispersion into body tissues. In a preliminary pharmacokinetic study in healthy volunteers, the mean apparent volume of distribution following intravenous administration of 6.25 mg and 12.5 mg this compound was approximately 1401 L and 1548 L, respectively. drugbank.com, nih.gov Another study reported a large Vd of 12.9 L/kg after intravenous dosing. drugbank.com this compound is reported to distribute to most body tissues, with particularly high concentrations observed in the liver and spleen. drugbank.com, nih.gov, hres.ca, hres.ca
Table 1: Volume of Distribution of this compound
| Administration Route | Dose (mg) | Mean Apparent Volume of Distribution (L) | Reference |
| Intravenous | 6.25 | ~1401 | drugbank.com, nih.gov |
| Intravenous | 12.5 | ~1548 | drugbank.com, nih.gov |
| Intravenous | N/A (L/kg) | ~12.9 L/kg | drugbank.com |
Protein Binding Studies (e.g., albumin)
This compound exhibits a high degree of protein binding. While specific detailed data can be limited, it is reported that approximately 93% of this compound is bound to plasma proteins, primarily albumin. emcrit.org As a basic drug, this compound, like other phenothiazines, binds to various plasma protein fractions, including albumin, alpha 1-acid glycoprotein (B1211001), lipoproteins, and gamma-globulins. Alpha 1-acid glycoprotein is considered an important binding protein for phenothiazines, and their interaction with albumin is typically characterized by high capacity and low affinity. nih.gov
Blood-Brain Barrier Permeation
This compound is known to cross the blood-brain barrier (BBB), allowing it to exert its effects on the central nervous system. patsnap.com Phenothiazine (B1677639) derivatives, as a class of compounds, are generally recognized for their good blood-brain barrier permeability. ingentaconnect.com, researchgate.net, ingentaconnect.com, nih.gov
Tissue Accumulation Profiles
This compound distributes widely into various body tissues, with notable accumulation in specific organs. High concentrations are found in the liver and spleen. drugbank.com, nih.gov, hres.ca, hres.ca Studies in rats have shown that after intraperitoneal administration, this compound distributes throughout all body tissues, with the liver and spleen storing greater concentrations of the drug compared to other organs. hres.ca, hres.ca Furthermore, this compound enters the enterohepatic circulation. drugbank.com, hres.ca, hres.ca As a weak base, this compound's tissue accumulation can be attributed to extensive accumulation in membranes and lysosomal trapping. In organs like the lung and liver, accumulation is a combination of both mechanisms, while in muscle, membrane accumulation appears to be the predominant mechanism. researchgate.net Evidence also suggests that phenothiazines are excreted in the breast milk of nursing mothers. drugbank.com, nih.gov
Metabolic Pathways and Enzyme Systems
This compound undergoes extensive hepatic metabolism, leading to the formation of various metabolites.
Role of Cytochrome P450 Enzymes (CYP2D6, CYP3A4, CYP1A2, CYP2C19, CYP3A5)
This compound is primarily metabolized in the liver through processes including oxidation, hydroxylation, demethylation, sulfoxide (B87167) formation, and conjugation with glucuronic acid. drugbank.com The cytochrome P450 (CYP) enzyme system plays a crucial role in these biotransformations.
CYP2D6 is identified as a major enzyme involved in the oxidation of this compound. drugbank.com, emcrit.org
CYP3A4 and CYP1A2 also contribute to its metabolism. emcrit.org
In vitro studies indicate that this compound is a substrate for CYP2D6 , CYP2C19 , and CYP3A4 . hep-druginteractions.org
Among the various CYP450 isoforms, CYP2D6 and CYP2C19 are considered the most efficient in this compound metabolism. researchgate.net
CYP3A5 is also implicated in the metabolic processes. researchgate.net, nih.gov While in vitro data suggests CYP3A4 involvement, in vivo evidence for its significant contribution is limited, though exposure might increase with CYP3A4 inhibition. hep-druginteractions.org A study investigating the influence of CYP genotypes (CYP2C19, CYP2D6, and CYP3A5) on plasma concentrations of this compound and its metabolites found no significant differences. nih.gov, nih.gov
Identification and Characterization of Metabolites (e.g., N-desmethyl, sulfoxide, 7-hydroxylate, hydroxy-nor, desulfonated)
This compound undergoes extensive first-pass metabolism, leading to the formation of several metabolites. Repeated oral dosing can result in the accumulation of both the parent drug and its metabolites. drugbank.com Key identified metabolites include:
N-desmethyl this compound : This is a major metabolite, primarily formed by CYP2D6 and CYP2C19. drugbank.com, researchgate.net, researchgate.net, nih.gov
This compound sulfoxide : Also a prevalent metabolite. drugbank.com, researchgate.net, researchgate.net, nih.gov
This compound 7-hydroxide (or 7-hydroxylate) : Another significant metabolite. drugbank.com, researchgate.net, researchgate.net, nih.gov
This compound sulfoxide 4'-N-oxide : Identified in studies characterizing metabolites after buccal and oral administration. researchgate.net, nih.gov
Hydroxy-nor this compound : Identified in in vitro characterization studies. researchgate.net
Desulfonated this compound : Also identified in in vitro characterization studies. researchgate.net
Exposure to these metabolites was found to be approximately half when this compound was administered via the buccal route compared to oral tablets. researchgate.net, nih.gov
Table 2: this compound Metabolites and Associated Enzymes
| Metabolite Name | Associated CYP Enzymes (if specified) | Prevalence/Notes | Reference |
| N-desmethyl this compound | CYP2D6, CYP2C19 | Major metabolite; formed by CYP2D6 and CYP2C19. | drugbank.com, researchgate.net, researchgate.net |
| This compound sulfoxide | Not specifically linked to one CYP | Prevalent metabolite. | drugbank.com, researchgate.net, researchgate.net |
| This compound 7-hydroxide | Not specifically linked to one CYP | Prevalent metabolite. | drugbank.com, researchgate.net, researchgate.net |
| This compound sulfoxide 4'-N-oxide | Not specifically linked to one CYP | Identified after buccal/oral administration. | researchgate.net, nih.gov |
| Hydroxy-nor this compound | Not specifically linked to one CYP | Identified in in vitro studies. | researchgate.net |
| Desulfonated this compound | Not specifically linked to one CYP | Identified in in vitro studies. | researchgate.net |
Enterohepatic Circulation Evidence
Evidence suggests that this compound may undergo enterohepatic circulation. nih.govdrugbank.com This phenomenon, common among phenothiazines, involves the metabolism of the drug in the liver, followed by its excretion into the bile, reabsorption from the intestine, and subsequent return to the liver. nps.org.aunps.org.aumedsafe.govt.nz The prolonged elimination half-life observed for this compound, particularly around 24 hours, is presumed to be influenced by this enterohepatic recycling. nps.org.aunps.org.aumedsafe.govt.nzmedsafe.govt.nz
Elimination Mechanisms
The elimination of this compound from the body involves several pathways, with variability observed in its terminal elimination half-life depending on the route and duration of administration.
Excretion Pathways (Urine, Feces, Bile)
This compound is primarily excreted via the feces and bile. nih.govdrugbank.comnps.org.aunps.org.aumedsafe.govt.nzmims.comresearchgate.net Studies indicate that only low quantities of unchanged this compound and its metabolites are detectable in the urine. nih.govdrugbank.com Specifically, approximately 0.1% of this compound and its metabolites are excreted in the urine within the first 24 hours, with excretion potentially continuing in urine for up to three weeks following the cessation of long-term therapy. nps.org.aunps.org.aumedsafe.govt.nzmedsafe.govt.nz Research in rats has further demonstrated that biliary excretion is a major route for intraperitoneally dosed this compound, with unchanged drug and three metabolites identified in the urine. researchgate.net
Terminal Elimination Half-Life Variability
The terminal elimination half-life of this compound exhibits variability based on the administration route and dosing regimen. Following single intravenous administration, the half-life has been reported as approximately 9 hours, while after a single oral dose, it is around 8 hours. drugbank.comnih.gov However, during repeated oral dosing (e.g., 25 mg twice daily for 14 days), the half-life was observed to increase to 18 ± 4 hours, indicating accumulation of the drug and its metabolites. nih.govnih.gov Other reported ranges for the elimination half-life include 4-8 hours (varying with administration method) wikipedia.org and 6-10 hours. mims.com In pediatric patients receiving intravenous this compound for chemotherapy-induced nausea, the elimination half-life showed substantial interpatient variability, ranging from 1.2 to 15.5 hours, with a mean of 5.6 hours. nih.gov
Table 1: Reported Terminal Elimination Half-Life of this compound
| Administration Route/Regimen | Terminal Elimination Half-Life (hours) | Reference |
| Single intravenous dose | 9 ± 1 | drugbank.comnih.gov |
| Single oral dose | 8 ± 2 | drugbank.comnih.gov |
| Repeated oral dosing (14 days) | 18 ± 4 | nih.govnih.gov |
| General range (variable) | 4–8 | wikipedia.org |
| General range | 6–10 | mims.com |
| Pediatric IV (mean) | 5.6 (range 1.2–15.5) | nih.gov |
Pharmacokinetic Modeling Approaches
To accurately describe the absorption, distribution, and elimination of this compound, various pharmacokinetic modeling approaches have been employed.
Recirculatory Pharmacokinetic Models
Recirculatory pharmacokinetic models have been utilized to characterize the disposition of this compound, particularly in studies involving its administration as a thermally generated aerosol compared to intravenous infusion. nih.govresearchgate.netresearchgate.net These models simultaneously fit left ventricular and venous drug concentration data, providing a detailed description of drug absorption and distribution. nih.govresearchgate.netpsu.edu The recirculatory model has been adapted to compare rapid drug administration methods, such as a single-breath thermally generated aerosol versus a 5-second intravenous injection. researchgate.net This modeling approach demonstrates a direct correspondence with traditional multi-compartment models. psu.edu
Multi-compartment Models
Multi-compartment models are frequently used to describe the complex pharmacokinetics of this compound. A simultaneous two-compartment model, incorporating multiple absorption delays, has effectively characterized the intravenous and inhalation pharmacokinetics of this compound in healthy volunteers. researchgate.netresearchgate.netnih.gov This model helps to explain the rapid systemic absorption observed with thermally generated aerosol delivery, which produces plasma concentrations similar to rapid intravenous administration. researchgate.netnih.gov Furthermore, a traditional three-compartment mammillary pharmacokinetic model has been applied for the simultaneous analysis of this compound pharmacokinetics following both aerosol and intravenous administration. researchgate.netpsu.edu Pharmacokinetic parameters derived from both recirculatory and three-compartment models have been reported, offering insights into volumes and clearances associated with drug distribution. psu.edu
In Vitro-In Vivo Correlation Studies
In vitro-in vivo correlation (IVIVC) studies are crucial in pharmaceutical development, providing a predictive mathematical model that relates an in vitro property, such as dissolution rate, to an in vivo pharmacokinetic response, like absorption rate. For this compound, a BCS Class II drug characterized by low aqueous solubility and high permeability, establishing IVIVC is particularly valuable for optimizing formulations and predicting therapeutic efficacy, especially for modified-release systems designed to enhance its bioavailability and patient compliance. researchgate.netjddtonline.infoslideshare.net
Research has focused on developing various this compound formulations and assessing their IVIVC to ensure consistent in vivo performance.
Controlled-Release Matrix Tablets A notable study involved the development of a once-daily controlled-release matrix tablet of this compound maleate (B1232345). The objective was to improve patient compliance by extending the drug's release profile. The optimized formulation (F6), containing 28% Methocel® and 58% Ethocel®, demonstrated zero-order release kinetics over 24 hours in in vitro dissolution studies. researchgate.net
A strong Level A correlation was established between the in vitro drug release and in vivo drug absorption, with a correlation coefficient (R²) of 0.8458. This indicates a high degree of predictability of the in vivo performance from the in vitro dissolution data. researchgate.net
The following table summarizes key pharmacokinetic parameters observed in this study:
| Parameter | Reference Tablet (5 mg, 8 hourly) | Test Tablet (15 mg, once daily) |
| Cmax (ng/mL) | 64.5 ± 4.03 | 45 ± 3.42 |
| t1/2 (h) | 5.257 ± 1.314 | 16.071 ± 3.97 |
| AUC (ng·h/mL) | 1346 ± 23 | 1409 ± 15 |
Buccal Film Formulations Another area of IVIVC investigation for this compound includes buccal drug delivery systems. A study on this compound maleate-containing buccal films aimed to provide a novel approach for systemic drug delivery. In vitro release studies of these patches in phosphate (B84403) buffer solution (pH 6.6) showed drug release ranging from 35.64% to 72.33% within 30 minutes. itmedicalteam.pl
In vivo absorption studies conducted in rabbits demonstrated approximately 80.40% drug absorption from selected patches (e.g., patch V, containing HPMC and PVP as polymers) within 30 minutes. A good correlation was observed between the in vitro release profiles and the in vivo absorption data, suggesting the potential utility of such buccal films for controlled drug delivery. itmedicalteam.pl
The following table illustrates the in vitro release and in vivo absorption data for this compound buccal films:
| Time (min) | In Vitro Cumulative Drug Release (%) (Range) itmedicalteam.pl | In Vivo Drug Absorption (%) (Patch V) itmedicalteam.pl |
| 30 | 35.64 - 72.33 | 80.40 |
Future Directions with Nanosuspensions Given this compound's low solubility, nanosuspension formulations are being explored to enhance its dissolution rate and potentially improve bioavailability. While current research has focused on optimizing nanosuspension preparation and in vitro evaluation, future studies are planned to conduct in vivo evaluations and establish IVIVC for these novel formulations. jddtonline.inforesearchgate.net
Preclinical and Translational Research
Anticancer Research
The exploration of prochlorperazine as a potential anticancer agent has yielded promising results across various cancer types and therapeutic contexts.
This compound has been shown to inhibit the proliferation of cancer cells in vitro. Studies on bladder cancer have demonstrated its ability to restrain cancer growth. researchgate.net Cellular function experiments revealed that this compound inhibited cell proliferation in several bladder cancer cell lines. researchgate.net This inhibitory effect is linked to the modulation of key signaling pathways that are crucial for cell growth and survival. researchgate.net Specifically, treatment with this compound has been shown to markedly modulate the expression and phosphorylation levels of proteins in the SRC-MEK-ERK pathway in bladder cancer cells. researchgate.net Research on melanoma cell lines has also shown that this compound inhibits cell viability in a concentration-dependent manner. nih.gov
Table 1: Effect of this compound on Bladder Cancer Cell Proliferation
| Cell Line | Pathway Affected | Observed Effect |
|---|
The in vitro anticancer effects of this compound have been corroborated by in vivo studies using mouse xenograft models. In a bladder cancer model, in vivo mouse xenograft tests confirmed a significant inhibitory effect of this compound on tumor growth. researchgate.net Similarly, in a study on non-small cell lung carcinoma (NSCLC), this compound administered with 10Gy irradiation was found to synergistically radiosensitize mice xenografts. nih.gov This combination treatment led to the regression of KRAS-G12S tumors, mediated by the downregulation of the Ras/Raf/MEK/ERK pathway. nih.gov Furthermore, research on melanoma has suggested the potential of this compound to contain the spread of amelanotic melanoma in vivo. nih.gov
A significant area of research has been the potential of this compound as a radiosensitizer, particularly in NSCLC with KRAS mutations, which are known to confer radioresistance. nih.gov this compound has been found to enhance the radiosensitivity of KRAS-mutant NSCLC cells. nih.gov The proposed mechanism involves the binding of this compound to the GTP-binding pocket of the mutant KRAS protein, which stabilizes its GDP-bound conformation and inhibits its constitutive activation. nih.gov This action, in combination with radiation, leads to a decrease in the clonogenic survival of KRAS-mutant NSCLC cells. nih.gov The combination treatment also activates key proteins involved in cell cycle arrest, such as p-ATM, p53, and p21. nih.gov An increase in γH2AX foci with this compound and increasing radiation doses suggests enhanced DNA double-strand breaks, leading to apoptosis in radioresistant cells. nih.gov
This compound is being repurposed to enhance the efficacy of anticancer immunotherapies by altering tumor surface receptors. oncology-central.comsciencedaily.com The drug inhibits endocytosis, the process by which cells internalize substances, including surface receptors. sciencedaily.com By inhibiting the internalization of receptors on tumor cells, this compound increases the density and clustering of these receptors on the cell surface. sciencedaily.com This, in turn, enhances the ability of anticancer antibodies to bind to these receptors, leading to more effective immune responses, such as antibody-dependent cellular cytotoxicity. aacrjournals.orguq.edu.au This mechanism has the potential to improve the efficacy of monoclonal antibody therapies. uq.edu.aunih.gov
Preclinical research has demonstrated the potential anticancer effects of this compound across a range of cancer types:
Bladder Cancer: Studies have shown that this compound can inhibit the proliferation of bladder cancer cell lines and restrain tumor growth in mouse xenograft models by modulating the SRC-MEK-ERK pathway. researchgate.net
HER2-Positive Breast Cancer: Preclinical studies have indicated that by inhibiting dynamin-mediated endocytosis, this compound can increase tumor cell antigen presentation and enhance the interaction of tumor antigens with therapeutic monoclonal antibodies, thereby improving antibody-dependent cellular cytotoxicity. aacrjournals.orgresearchgate.net This has led to the initiation of clinical trials evaluating this compound in combination with standard therapies for HER2-positive metastatic breast cancer. aacrjournals.organzctr.org.au
Non-Small Cell Lung Carcinoma (NSCLC): Research has focused on this compound's role as a radiosensitizer in KRAS-mutant NSCLC, where it has been shown to enhance the effects of radiation by stabilizing the inactive form of the KRAS protein. nih.gov
Head and Neck Cancer: this compound has been investigated for its ability to improve the efficacy of monoclonal antibody therapies in head and neck cancers by increasing the presentation of tumor surface receptors. uq.edu.auanzhncs.org
Triple-Negative Breast Cancer: While direct preclinical studies specifically on triple-negative breast cancer were not prominent in the search results, the mechanism of enhancing monoclonal antibody efficacy through endocytosis inhibition could be applicable. aacrjournals.orgresearchgate.net
Adenoid Cystic Carcinoma (ACC): Research aims to improve the therapeutic potential of treatments for head and neck ACC through the application of this compound combination therapy to manipulate treatment targets on the tumor cell surface. anzhncs.org
Antiviral Research
This compound has demonstrated antiviral activity against a variety of RNA viruses. nih.govnih.gov The primary mechanism of its antiviral action is believed to be the inhibition of clathrin-dependent endocytosis, a process that many viruses exploit to enter host cells. nih.govnih.gov By blocking this pathway, this compound can prevent viral entry and subsequent replication. nih.gov
Research has shown its efficacy against several specific viruses:
Hepatitis C Virus (HCV): this compound has been shown to reduce HCV infection. nih.gov
Ebola Virus (EBOV): Antiviral activity of this compound has been analyzed against the Ebola virus. nih.gov
Dengue Virus (DENV): Both in vitro and in vivo studies have demonstrated the antiviral activity of this compound against the Dengue virus. nih.gov
Coronaviruses: Some studies have suggested that antipsychotic drugs like this compound might inhibit the replication of SARS-CoV-2. frontiersin.org Phenothiazines as a class have been identified as having potential utility in treating COVID-19 based on in vitro studies. scielo.br
Table 2: Investigated Antiviral Activity of this compound
| Virus | Proposed Mechanism of Action |
|---|---|
| Hepatitis C Virus (HCV) | Inhibition of clathrin-dependent endocytosis |
| Ebola Virus (EBOV) | Inhibition of viral entry |
| Dengue Virus (DENV) | Inhibition of viral entry |
Activity Against Dengue Virus (DENV) Infection
This compound has demonstrated notable antiviral activity against the Dengue virus (DENV), a mosquito-borne flavivirus responsible for a significant global disease burden. oup.comnih.gov Studies have identified this compound as a potent inhibitor of DENV infection both in vitro and in vivo. oup.comnih.gov
The antiviral mechanism of this compound against DENV involves a multi-targeted approach, primarily interfering with the early stages of the viral life cycle. oup.comnih.gov Research has indicated that this compound can obstruct DENV infection by targeting both viral binding and entry into host cells. oup.comnih.gov The blockade of viral binding is thought to be associated with the dopamine (B1211576) D2 receptor (D2R), while the inhibition of viral entry is linked to clathrin-mediated endocytosis. oup.comnih.govresearchgate.net
Specifically, this compound treatment has been shown to reduce the amount of DENV-2 that binds to the surface of host cells. oup.com Furthermore, it affects the distribution of clathrin, a key protein in clathrin-mediated endocytosis, which is a primary pathway for DENV entry. oup.comnih.gov By disrupting clathrin distribution, this compound effectively traps the virus on the cell surface, preventing its entry and subsequent replication. oup.com
| Parameter | Finding | Reference |
|---|---|---|
| EC50 in HEK293T DENV-2 infected cells | 88 nM | nih.gov |
| EC50 for replication inhibition of DENV-2 | 137 nM | nih.gov |
The in vivo efficacy of this compound against DENV has been evaluated in animal models, particularly in mice lacking the Stat1 gene (Stat1-deficient mice). oup.comnih.gov These mice are more susceptible to DENV infection due to compromised innate immunity. oup.com In a Stat1-deficient mouse model challenged with a mouse-adapted DENV-2 strain, administration of this compound provided significant protection against lethality. oup.comnih.gov
Treatment with this compound, either immediately or up to 6 hours after infection, resulted in complete protection or a delay in mortality. oup.comnih.gov This demonstrates the potential of this compound as both a prophylactic and a therapeutic agent against DENV infection in a preclinical setting. nih.gov
Activity Against SARS-CoV-2 Infection
In the context of the COVID-19 pandemic, this compound was investigated as a potential repurposed drug against SARS-CoV-2. frontiersin.orgnih.gov This research was prompted by the urgent need for effective and widely accessible therapeutics. frontiersin.orgnih.gov
One of the novel antiviral mechanisms of this compound against SARS-CoV-2 involves its ability to bind to G-quadruplexes (G4s). frontiersin.orgnih.gov G4s are secondary structures found in nucleic acids that can influence various cellular processes, including viral replication and transcription. frontiersin.orgnih.gov Researchers identified previously unknown G4s within the SARS-CoV-2 genome that exhibited a remarkably low mutation frequency across millions of viral genomes. frontiersin.orgnih.gov
This compound, along with the related compound chlorpromazine (B137089), was shown to bind to these viral RNA G4s. frontiersin.org This binding was found to inhibit reverse transcription, suggesting a disruption of viral replication and transcription processes within infected cells. frontiersin.org Targeting these conserved nucleic acid structures presents an attractive strategy against rapidly mutating viruses like SARS-CoV-2. frontiersin.orgnih.gov
The in vivo antiviral effects of this compound against SARS-CoV-2 were assessed in the hamster model, which is known to replicate key aspects of human COVID-19 pathology. frontiersin.orgnih.gov In SARS-CoV-2 challenged hamsters, treatment with this compound resulted in a significant reduction in lung pathology and viral load. frontiersin.orgnih.govresearchgate.net
The therapeutic efficacy of this compound was found to be comparable to that of remdesivir, a widely used antiviral drug for COVID-19. frontiersin.orgnih.gov Both prophylactic and therapeutic treatment regimens with this compound demonstrated positive outcomes, including decreased body weight loss and splenomegaly. frontiersin.org These findings from the hamster model support the potential of this compound as a repurposed therapeutic for COVID-19. frontiersin.orgresearchgate.net
| Outcome Measure | Effect of this compound Treatment | Reference |
|---|---|---|
| Lung Viral Load | Significantly inhibited | frontiersin.orgnih.gov |
| Lung Pathology | Significantly inhibited | frontiersin.orgnih.gov |
| Comparison to Remdesivir | Comparable efficacy | frontiersin.orgnih.gov |
Neuropharmacological Investigations
This compound is classified as a typical antipsychotic and is known to exert its primary pharmacological effects through the antagonism of dopamine D2 receptors in the central nervous system. drugbank.comwikipedia.orgyoutube.com This blockade of D2 receptors in various brain pathways is responsible for its antipsychotic and antiemetic properties. wikipedia.org
The antagonism of dopaminergic D2 receptors in the mesolimbic pathway is believed to underlie its antipsychotic effects. drugbank.com By blocking these receptors, this compound modulates the action of dopamine, a key neurotransmitter involved in mood, behavior, and thought processes. wikipedia.orgclevelandclinic.org In addition to its primary action on dopamine receptors, this compound has also been shown to have effects on other receptor systems, including histaminergic, cholinergic, and alpha-1 adrenergic receptors. drugbank.comnih.gov The blockade of these receptors may contribute to some of its other effects and side effect profile. drugbank.com
Implications for Neurodegenerative and Psychiatric Conditions
The modulation of the dopamine-iron pathway by this compound has significant implications for understanding and potentially treating various neurodegenerative and psychiatric conditions where these elements are implicated. Dysregulation of dopamine, iron homeostasis, and alpha-synuclein (B15492655) pathology are considered key contributors to the vulnerability of dopaminergic neurons, particularly in conditions like Parkinson's disease and Neurodegeneration with Brain Iron Accumulation (NBIA). Iron is a crucial cofactor for enzymes involved in the synthesis of neurotransmitters like dopamine and serotonin. However, an overload of iron can induce neurotoxicity.
In psychiatric disorders such as schizophrenia, dysregulated dopamine activity is a central feature. The therapeutic action of antipsychotics like this compound is primarily attributed to their ability to block dopamine D2 receptors. The insights from the desferrioxamine-prochlorperazine coma research suggest a deeper connection; the disruption of dopamine-linked antioxidant pathways could be a contributing factor in the pathophysiology of these disorders. Elucidating the intricate interactions between dopamine metabolism, iron, and cellular stress may be critical for developing novel therapeutic strategies for diseases characterized by the degeneration of nigral dopamine neurons.
Comparative Efficacy Studies in Preclinical Models
Sedative and Antipsychotic Activity Compared to Other Phenothiazines (e.g., Chlorpromazine)
Comparative data suggests that phenothiazines as a class can cause significant side effects, including movement disorders and sedation. Studies comparing chlorpromazine with newer antipsychotics have noted its potential for such adverse effects. While specific head-to-head preclinical studies on sedative effects are not detailed in recent literature, the established pharmacology of D2 receptor antagonists like this compound and chlorpromazine points to a mechanism that can induce sedation.
| Feature | This compound | Chlorpromazine |
| Drug Class | Phenothiazine (B1677639) Antipsychotic, Phenothiazine Antiemetic | Phenothiazine Antipsychotic, Phenothiazine Antiemetic |
| Primary Mechanism | Dopamine D2 Receptor Antagonist | Dopamine D2 Receptor Antagonist |
| Therapeutic Use | Antipsychotic, Antiemetic | Antipsychotic, Antiemetic, Light Sedation, Hiccups |
This table provides a summary of the classifications and uses of this compound and Chlorpromazine.
Antiemetic Efficacy Comparisons in Animal Models
The antiemetic properties of this compound have been evaluated in various animal models. A murine model utilizing cisplatinum-induced gastric distension was developed to test antiemetic efficacy, as this effect in mice parallels the nausea experienced by human patients. In this model, researchers tested escalating doses of this compound to counter the gastric distension caused by cisplatinum. The study found that a significant reduction in gastric distension was only achieved at a high dose of this compound (19.2 mg/kg). This dose-response relationship in the animal model was noted to parallel clinical observations, suggesting the model's utility for preclinical antiemetic testing.
Another preclinical evaluation used an in vivo canine model to assess the electropharmacological effects of this compound. While the primary focus was on cardiac effects, this study design is indicative of the types of animal models used for preclinical drug evaluation. These models are crucial for establishing efficacy and understanding the pharmacological profile of antiemetic drugs before clinical application.
| Animal Model | Inducing Agent | This compound Effect | Key Finding |
| Murine (BALB/c Mice) | Cisplatinum | Reduction of Gastric Distension | Efficacy observed only at a high dose (19.2 mg/kg). |
| Canine (Halothane-anesthetized) | N/A (Electrophysiology study) | Ventricular Repolarization Delay | Used to assess preclinical drug effects on physiological systems. |
This table summarizes findings from preclinical animal models studying the effects of this compound.
Pharmacogenomics and Personalized Medicine
Influence of Cytochrome P450 Genotypes on Prochlorperazine Disposition
This compound is primarily metabolized in the liver by various cytochrome P450 (CYP) enzymes, including CYP2D6, CYP2C19, and CYP3A4/5, into metabolites such as sulphoxide, 7-hydroxylate, and N-desmethylate wikipedia.orgncats.iomed-life.cndrugbank.com. While these enzymes are known for their significant role in drug metabolism and often exhibit genetic polymorphisms that lead to inter-individual variability in drug disposition for many other medications cenmed.comuni.lunih.gov, a specific study by Tashiro et al. (2017) investigated the impact of CYP genotypes on this compound.
In a study involving 48 cancer patients treated with oral this compound, the genotypes of CYP2C19, CYP2D6, and CYP3A5 were investigated for their influence on the plasma concentrations of this compound and its metabolites. The findings indicated that these specific CYP genotypes did not significantly affect the plasma dispositions of this compound or its metabolites wikipedia.orgmims.comncats.io.
Table 1: Influence of CYP Genotypes on this compound Disposition (Tashiro et al., 2017)
| CYP Enzyme | Effect on Plasma Concentrations of this compound and Metabolites | Research Finding |
| CYP2D6 | No significant effect observed | wikipedia.orgmims.comncats.io |
| CYP2C19 | No significant effect observed | wikipedia.orgmims.comncats.io |
| CYP3A5 | No significant effect observed | wikipedia.orgmims.comncats.io |
Click on the CYP enzyme to expand for more details.
CYP2D6
Despite CYP2D6 mediating the oxidation reaction of this compound med-life.cndrugbank.com, the study by Tashiro et al. (2017) found that CYP2D6 genotype did not affect the plasma disposition of this compound or its metabolites in their cohort of cancer patients wikipedia.orgmims.comncats.io. It is important to note that CYP2D6 polymorphisms are well-established causes of significant inter-individual variability in the metabolism of numerous other drugs, often leading to distinct metabolizer phenotypes (e.g., poor, intermediate, extensive, ultrarapid metabolizers) cenmed.comuni.lunih.gov.CYP2C19
Similar to CYP2D6, the CYP2C19 genotype did not demonstrate a significant effect on the plasma concentrations of this compound or its metabolites in the study by Tashiro et al. (2017) wikipedia.orgmims.comncats.io. While this compound is extensively metabolized by CYP2C19 ncats.io, CYP2C19 is known to be highly polymorphic, with its genetic heterogeneity impacting the pharmacokinetics of many other substrates, leading to variations in drug efficacy and the risk of adverse effects.CYP3A5
The investigation by Tashiro et al. (2017) concluded that the CYP3A5 genotype had no influence on the plasma disposition of this compound and its metabolites wikipedia.orgmims.comncats.io. Although CYP3A4/5 are indicated as extensively metabolizing this compound ncats.io, and genetic variants in CYP3A5 can lead to non-functional proteins in some individuals, these specific genetic variations did not translate to significant differences in this compound plasma levels in the studied patient group.Correlation of Genotype with Pharmacodynamic Responses (e.g., antiemetic efficacy, prolactin elevation)
The pharmacodynamic responses to this compound, such as its antiemetic efficacy and impact on prolactin levels, have also been explored in relation to genetic factors.
Regarding antiemetic efficacy , the study by Tashiro et al. (2017) reported that the plasma concentrations of this compound and its metabolites were not associated with the incidences of nausea and vomiting in cancer patients. Furthermore, the this compound metabolites themselves did not exert a strong effect on antiemetic efficacy wikipedia.orgmims.comncats.io. However, another study highlighted that specific genetic mutations in the dopamine (B1211576) receptor D2 (DRD2) gene, specifically the TaqIA A1A2 + A1A1 alleles and TaqIB B1B2 + B1B1 alleles, were linked to a higher incidence of nausea and poor antiemetic efficacy in this compound-treated patients experiencing opioid-induced nausea. This effect was also more pronounced in females.
Concerning prolactin elevation , the Tashiro et al. (2017) study found a weak correlation between serum prolactin concentration and the plasma concentrations of this compound and its metabolites. The metabolites were noted to be slightly associated with prolactin secretion in cancer patients wikipedia.orgmims.comncats.io. Additionally, research has shown that the opioid receptor μ1 (OPRM1) wild genotype, particularly in female patients with high plasma concentrations of this compound, led to increased prolactin secretion during oxycodone treatment. This is consistent with this compound's mechanism of enhancing prolactin secretion through the inhibition of dopaminergic systems in the anterior lobe of the pituitary gland.
Table 2: Correlation of Genotype with Pharmacodynamic Responses
| Pharmacodynamic Response | Genetic Factor | Correlation/Effect | Research Finding |
| Antiemetic Efficacy | DRD2 Genotype | Poor efficacy with TaqIA A1A2 + A1A1 and TaqIB B1B2 + B1B1 alleles; higher incidence of nausea | |
| Sex | Higher incidence of vomiting in females; poor antiemetic efficacy wikipedia.orgmims.comncats.io | wikipedia.orgmims.comncats.io | |
| Prolactin Elevation | This compound & Metabolite Plasma Conc. | Weak correlation with serum prolactin concentration; metabolites slightly associated with secretion wikipedia.orgmims.comncats.io | wikipedia.orgmims.comncats.io |
| OPRM1 Genotype | OPRM1 wild genotype increased prolactin secretion (especially in females with high this compound levels) | ||
| Sex | Higher serum prolactin levels in women before and after this compound administration |
Pharmacogenetic Implications for Inter-Individual Variability
The field of pharmacogenomics is dedicated to elucidating the genetic underpinnings of varying drug responses among individuals, with the ultimate goal of optimizing pharmacotherapy nih.govcenmed.com. While a specific study on this compound indicated that certain CYP genotypes did not significantly impact its plasma disposition in a particular patient cohort wikipedia.orgmims.comncats.io, the broader principles of pharmacogenetics underscore that inter-individual differences in drug efficacy and toxicity are frequently influenced by polymorphisms in genes encoding drug-metabolizing enzymes, drug transporters, and drug targets nih.govcenmed.comuni.lunih.gov.
The observed correlations between specific genotypes (e.g., DRD2, OPRM1) and pharmacodynamic responses to this compound, such as antiemetic efficacy and prolactin elevation, highlight the complex interplay of genetic factors in determining clinical outcomes. This emphasizes that even if the disposition of a drug is not strongly affected by common CYP polymorphisms in all populations or contexts, variations in drug targets or other metabolic pathways can still contribute significantly to individual differences in therapeutic response and the manifestation of drug effects. The continued exploration of these pharmacogenetic insights aims to facilitate the development of "individually targeted therapy," which promises to enhance therapeutic success rates and mitigate the burden of adverse drug reactions by tailoring drug choices and dosages to a patient's unique genetic profile nih.govcenmed.com.
Mechanistic Research on Adverse Effects
Extrapyramidal Symptoms (EPS) Pathophysiology
Extrapyramidal symptoms (EPS) are a common and significant class of adverse effects associated with prochlorperazine and other typical antipsychotics drugbank.comwikipedia.orgpatsnap.comed.ac.uknih.gov. These symptoms are believed to result from the blockade of dopaminergic D2 receptors within the mesolimbic and mesocortical pathways of the brain, as well as in the basal ganglia, particularly the caudate nucleus nih.govverywellmind.com. While antipsychotic effects are achieved at 60-80% D2 receptor occupancy, acute EPS can manifest at 75-80% occupancy, indicating a narrow therapeutic window ementalhealth.ca.
This compound's strong binding to D2 receptors contributes to its higher propensity for causing EPS compared to some other agents mypcnow.org. The incidence of EPS with this compound can range from 25% to 67% nih.gov.
Table 1: Key Dopamine (B1211576) Receptor Occupancy and EPS Risk
| Receptor Type | Effect of this compound Antagonism | Associated EPS Risk |
| Dopamine D2 | Antipsychotic, Antiemetic | High |
| Dopamine D2 | Acute EPS (Dystonia, Parkinsonism, Akathisia) | High |
| Dopamine D2 | Tardive Dyskinesia | High |
Dystonic reactions are acute, reversible extrapyramidal effects characterized by intermittent spasmodic or sustained involuntary contractions of muscles, often affecting the face, neck, trunk, and extremities wikipedia.orgmedscape.com. These reactions can occur hours to days after this compound administration medscape.com. The underlying mechanism involves a drug-induced alteration of the dopaminergic-cholinergic balance in the nigrostriatum (basal ganglia) medscape.com. High-potency D2 receptor antagonists like this compound are particularly prone to inducing acute dystonic reactions due to their strong blockade of nigrostriatal dopamine D2 receptors, leading to an excess of striatal cholinergic output medscape.comwindows.netlitfl.com. Paradoxically, compensatory increases in nigrostriatal dopaminergic activity in response to D2 blockade may also exacerbate dystonic reactions medscape.com. The incidence of dystonic reactions with this compound can be around 4% after a single dose fpnotebook.com.
Drug-induced parkinsonism, also known as pseudoparkinsonism, manifests as symptoms resembling Parkinson's disease, including shakiness, stiffness, bradykinesia (slowness of movement), drooling, and balance problems webmd.comusc.edu. This condition arises from the blockade of dopamine D2 receptors in the nigrostriatal pathway, which is crucial for motor control nih.govverywellmind.com. By blocking these receptors, this compound reduces dopaminergic neurotransmission in this pathway, mimicking the dopamine deficiency seen in Parkinson's disease nih.govverywellmind.com.
Akathisia is an uncomfortable sensation of internal restlessness and a compelling need to move wikipedia.orgmypcnow.orgusc.edupallipedia.org. It is an acute EPS that can significantly distress patients mypcnow.orgpallipedia.org. The pathophysiology of akathisia is also primarily linked to the blockade of dopamine D2 receptors in the basal ganglia or depletion of dopamine in this region mypcnow.orgpallipedia.org. This compound is among the drugs known to cause akathisia, with incidence rates varying mypcnow.orgfpnotebook.compallipedia.orgprimescholars.com. Untreated akathisia can be a risk factor for developing chronic akathisia mypcnow.orgpallipedia.org.
Tardive dyskinesia (TD) is a potentially irreversible syndrome of involuntary, dyskinetic movements that can develop in patients treated with antipsychotic drugs, including this compound drugbank.compatsnap.comwebmd.comfda.govpsychiatrist.compracticalneurology.comdynamed.comdrugs.commedlink.com. While often associated with long-term therapy and higher cumulative doses, TD can also occur after relatively brief treatment periods at low doses fda.govpracticalneurology.comdynamed.commedlink.com. The symptoms typically involve rhythmic, involuntary movements of the tongue, face, mouth, or jaw (e.g., protrusion of tongue, puffing of cheeks, puckering of mouth, chewing movements), and sometimes the extremities webmd.comfda.govpsychiatrist.com. A variant, tardive dystonia, has also been described fda.govmedscape.com.
The most widely accepted pathophysiological mechanism for TD is the dopamine supersensitivity hypothesis psychiatrist.compracticalneurology.comdynamed.commedlink.com. Chronic exposure to dopamine receptor-blocking agents like this compound is thought to lead to an upregulation of postsynaptic dopamine D2 receptors in the striatum psychiatrist.compracticalneurology.comdynamed.com. This heightened sensitivity to dopamine in the basal ganglia results in hyperkinetic movements psychiatrist.com. While this hypothesis explains the genesis of TD, it does not fully account for its often irreversible nature dynamed.commedlink.com. Other mechanisms, such as selective damage to striatal interneurons involving glutamate, acetylcholine (B1216132), GABA, or oxidative stress, may contribute to the irreversibility medlink.comcpn.or.kr. There is currently no known effective treatment for established cases of TD, although the syndrome may partially or completely remit if the antipsychotic drug treatment is withdrawn, especially if detected early fda.govpsychiatrist.commedlink.com.
Table 2: Characteristics of Extrapyramidal Symptoms
| EPS Type | Primary Mechanism | Key Features | Reversibility |
| Dystonia | Nigrostriatal D2 receptor blockade, cholinergic excess | Sustained muscle contractions, twisting/repetitive movements, abnormal postures (face, neck, trunk) medscape.comlitfl.compnrjournal.com | Often reversible medscape.com |
| Parkinsonism | Nigrostriatal D2 receptor blockade | Tremor, rigidity, bradykinesia, postural instability webmd.comusc.edu | Reversible upon drug discontinuation verywellmind.com |
| Akathisia | D2 receptor blockade/dopamine depletion in basal ganglia | Subjective internal restlessness, compulsion to move (pacing, inability to sit still) mypcnow.orgusc.edupallipedia.org | Often reversible, but can become chronic mypcnow.orgpallipedia.org |
| Tardive Dyskinesia | Dopamine D2 receptor supersensitivity (upregulation) | Rhythmic, involuntary movements of tongue, face, mouth, jaw; sometimes extremities webmd.comfda.govpsychiatrist.com | Often irreversible drugbank.comfda.govpsychiatrist.compracticalneurology.commedlink.com |
Neuroleptic Malignant Syndrome (NMS) Etiology
Neuroleptic Malignant Syndrome (NMS) is a rare but potentially fatal symptom complex associated with the use of neuroleptics and antiemetics, including this compound drugbank.comwikipedia.orgpatsnap.comdirectivepublications.orgemcrit.orgresearchgate.net. NMS is characterized by altered mental status, severe muscle rigidity, hyperthermia, and autonomic instability (e.g., irregular pulse or blood pressure, fast heart rate, sweating) drugbank.comwikipedia.orgdirectivepublications.orgemcrit.orgresearchgate.net.
The most accepted mechanism for NMS is central dopamine D2 receptor antagonism directivepublications.orgemcrit.orgresearchgate.net. This blockade in key brain regions such as the hypothalamus, nigrostriatal pathways, and spinal cord leads to increased muscular rigidity and tremor via extrapyramidal pathways directivepublications.orgresearchgate.net. Hypothalamic D2 receptor blockade specifically contributes to an elevated temperature set point and impaired heat-dissipating mechanisms, resulting in hyperthermia directivepublications.orgresearchgate.net. While the exact etiology is still under investigation, a decrease in dopaminergic transmission is a common factor among causative medications msdmanuals.com.
Hyperprolactinemia Mechanisms
This compound, as a dopamine D2 receptor antagonist, can cause hyperprolactinemia wikipedia.orgfpnotebook.comwebmd.comcambridge.orghres.cafda.gov. The release of prolactin from the anterior pituitary gland is tonically inhibited by dopamine released from the hypothalamus cambridge.org. This compound's blockade of D2 receptors within the tuberoinfundibular pathway removes this tonic dopaminergic inhibition on lactotroph cells in the anterior pituitary, leading to increased secretion of prolactin into the plasma wikipedia.orgcambridge.orghres.ca. This elevation persists during chronic administration hres.cafda.gov. While the clinical significance of elevated serum prolactin levels is not fully understood for all patients, it can lead to disturbances such as galactorrhea (milk production), amenorrhea (absence of menstruation), gynecomastia (breast enlargement in males), and impotence wikipedia.orgwebmd.comhres.cafda.govnih.gov. Long-standing hyperprolactinemia, especially when associated with hypogonadism, may also contribute to decreased bone mineral density hres.catewv.nhs.uk.
Table 3: this compound and Receptor Antagonism
| Receptor Type | Primary Location of Action | Consequence of Antagonism | Associated Adverse Effect |
| Dopamine D2 | Nigrostriatum | Impaired motor control | EPS (Dystonia, Parkinsonism, Akathisia, Tardive Dyskinesia) drugbank.comnih.govwikipedia.orgpatsnap.compatsnap.comnih.gov |
| Dopamine D2 | Hypothalamus | Disruption of thermoregulation | Neuroleptic Malignant Syndrome (NMS) directivepublications.orgemcrit.orgresearchgate.net |
| Dopamine D2 | Tuberoinfundibular pathway | Increased prolactin release | Hyperprolactinemia wikipedia.orgwebmd.comcambridge.orghres.cafda.gov |
| Histamine (B1213489) H1 | Brain | Sedation | Sedation nih.govwikipedia.orgderangedphysiology.com |
| Cholinergic (Muscarinic) | Various | Anticholinergic effects | Dry mouth, constipation, blurred vision nih.govijpsjournal.com |
| Alpha-1 Adrenergic | Various | Vasodilation | Hypotension nih.govwikipedia.orgderangedphysiology.com |
Hepatic Adverse Effects Mechanisms
Cholestatic Liver Injury Pathogenesis
This compound has been identified as a potential cause of clinically apparent acute and chronic cholestatic liver injury. nih.gov This type of injury is characterized by impaired bile flow. The onset of jaundice, a common symptom of cholestasis, typically occurs within one to four weeks of initiating this compound therapy, presenting with a cholestatic or mixed pattern of serum enzyme elevations. nih.gov Liver biopsies in affected individuals commonly reveal cholestatic hepatitis. nih.gov While immunoallergic features such as fever and eosinophilia can manifest, they are generally mild and self-limiting, with autoantibodies being rare. nih.gov
The acute cholestatic hepatitis induced by this compound is often self-limited and benign, yet its occurrence necessitates immediate discontinuation of the medication. nih.gov A subset of cases may progress to prolonged jaundice and cholestasis, ultimately leading to features consistent with vanishing bile duct syndrome (VBDS). nih.gov Although many patients experiencing chronic cholestasis eventually recover, some may exhibit persistent elevations in liver enzymes and develop biliary cirrhosis. nih.gov Fatal outcomes due to this compound-induced jaundice have also been documented. nih.gov Re-exposure to phenothiazines following such an injury typically results in a rapid recurrence of liver damage, emphasizing the need to avoid rechallenge. nih.gov this compound is specifically noted among drugs implicated in "pure cholestasis," a pattern characterized by cholestasis with minimal hepatocellular injury. basicmedicalkey.com Prolonged cholestasis, or ductopenia, involves cholestasis lasting over three months accompanied by bile duct loss. basicmedicalkey.com
Vanishing Bile Duct Syndrome Progression
Vanishing Bile Duct Syndrome (VBDS) represents a rare but severe complication of drug-induced liver injury, clinically defined by chronic cholestasis and histologically by the progressive destruction and disappearance of intrahepatic bile ducts (ductopenia). nih.govmedsafe.govt.nz The syndrome typically emerges one to six months after the initial liver injury, often following a severe cholestatic hepatitis that may include immunoallergic manifestations. nih.gov this compound has been directly implicated as a cause of VBDS. nih.govnih.gov
A notable case describes a 68-year-old male who developed prolonged cholestatic liver injury and VBDS after receiving this compound. Subsequent liver biopsies revealed a progressive reduction in the number of bile ducts, illustrating the advancing nature of the syndrome. nih.gov VBDS can follow an unremitting and progressive course, potentially resulting in near-complete loss of bile ducts, severe cholestasis, and hepatic failure, which may necessitate liver transplantation or lead to death within one to three years of onset. nih.gov However, not all cases of VBDS progress to hepatic failure; clinical improvement is common, although patients may retain mild, persistent elevations in serum alkaline phosphatase and develop well-compensated, nonprogressive cirrhosis. nih.gov The precise mechanism underlying VBDS remains unclear, but proposed pathways include immune-mediated dysfunction of T-cells leading to biliary apoptosis (programmed cell death). medsafe.govt.nz Diagnosis of VBDS is typically confirmed via liver biopsy. medsafe.govt.nz
Dermatological Adverse Effects Research
This compound is associated with dermatological adverse effects, including abnormal skin pigmentation and photosensitivity reactions. hres.cahres.cadrugs.commedsinfo.com.audrugs.com
Abnormal skin pigmentation, manifesting as a metallic gray-mauve discoloration, particularly in sun-exposed areas, has been observed with this compound, especially following prolonged or high-dose therapy. hres.cahres.cadrugs.comdrugs.com Drug-induced pigmentation arises from alterations in melanin (B1238610) synthesis or the accumulation of the drug or its metabolites within the skin. dermnetnz.org
Research indicates that this compound forms stable complexes with melanin, characterized by two distinct classes of independent binding sites with association constants (K110^6 M^-1 and K210^2 M^-1). researchgate.net Studies on normal human melanocytes (HEMn-DP) demonstrated that this compound induces a concentration-dependent decrease in cell viability, with an EC50 of 18.49 μM. researchgate.net Interestingly, this compound at a low concentration (0.001 μM) stimulated melanogenesis, while higher concentrations (1.0 and 10.0 μM) inhibited the melanization process. researchgate.netresearchgate.net Furthermore, concentrations of 0.1, 1.0, and 10.0 μM of the drug led to changes in the cellular antioxidant defense system, indicative of oxidative stress. researchgate.net These findings suggest that melanin, oxidative stress, and melanocytes play a role in the mechanisms underlying the undesirable side effects observed after this compound accumulation in pigmented tissues. researchgate.net
In studies involving lightly pigmented normal human epidermal melanocytes (HEMn-LP), this compound was found to reduce cell viability. The cytotoxicity of this compound was comparatively weaker in heavily colored melanocytes (HEMn-DP), which may be attributed to this compound's higher binding affinity to melanin. nih.gov This higher binding capacity in darkly pigmented cells could result in lower concentrations of unbound this compound, explaining its stronger cytotoxicity in lightly pigmented cells. nih.gov The observed inhibition of melanogenesis at elevated this compound concentrations is likely due to a reduction in tyrosinase activity. researchgate.netnih.gov The alterations in the melanization process observed in lightly pigmented cells exposed to this compound in vitro underscore the significant involvement of melanin and melanocytes in the mechanisms of in vivo adverse effects such as abnormal skin pigmentation, chemical leukoderma, and vitiligoid depigmentation. nih.gov
Table 1: Effect of this compound on Melanocytes in vitro
| This compound Concentration | Effect on Melanogenesis | Effect on Cell Viability | Oxidative Stress Induction | Reference |
| 0.001 μM | Stimulated | Not reported | Not reported | researchgate.netresearchgate.net |
| 0.1 μM | No impact | Not reported | Induced | researchgate.net |
| 1.0 μM | Inhibited | Decreased | Induced | researchgate.netresearchgate.net |
| 10.0 μM | Inhibited | Decreased | Induced | researchgate.netresearchgate.net |
| EC50 (loss of cell viability) | Not applicable | 18.49 μM | Not applicable | researchgate.net |
This compound is known to induce photosensitivity reactions, necessitating patient advice to avoid direct sunlight exposure during treatment. hres.cahres.cadrugs.commedsinfo.com.audrugs.com Photosensitive adverse events are broadly classified as phototoxic or photoallergic. nih.gov Phototoxic reactions are dose-dependent, influenced by both drug concentration and light exposure. nih.gov
The initiation of a phototoxic drug reaction begins with the absorption of ultraviolet (UV) radiation or visible light by the drug molecule, which then transitions to an excited, chemically unstable state. nih.gov Key photochemical pathways involve either an excited triplet state or the generation of free radicals. nih.gov In vitro studies have shown that irradiation of this compound with ultraviolet light, in both aqueous and methanol (B129727) solutions, results in the release of free chloride ions and hydrogen ions. nih.gov The photolability of chlorine within this compound, and other tested compounds, correlates with their capacity to photosensitize oxidation via a Type I (free radical) mechanism. nih.gov Photosensitizing agents are exogenous chromophores that absorb photons, primarily from solar radiation, leading to their activation and subsequent chemical reactions. nih.gov These reactions predominantly occur within the UVA spectrum (315–400 nm), though some drugs can induce photosensitivity upon exposure to UVB radiation (280–315 nm) or even visible light (400–740 nm). nih.gov Photoallergic reactions, in contrast to phototoxic ones, are less common and represent cell-mediated Type IV hypersensitivity reactions that occur in previously sensitized individuals. nih.gov
Ocular Adverse Effects Research (Retinal Changes, Lenticular and Corneal Deposits)
Prolonged therapy with this compound and other phenothiazines has been associated with various ocular adverse effects, including retinal changes, and the formation of lenticular and corneal deposits. hres.cahres.cadrugs.com These ocular manifestations encompass lens deposits (pigmented or denatured protein), cataracts (clouding of the lens), corneal deposits (which can impair vision by distorting light refraction), and pigmentary retinopathy (characterized by photoreceptor loss in the retinal epithelium, potentially leading to night blindness and central vision loss). cambridge.org
Among the types of cataracts, anterior subcapsular cataracts are particularly common with antipsychotic use, especially phenothiazines like this compound, and are less prevalent in the general population. cambridge.org Risk factors for cataract development include age, family history, ocular trauma, exposure to sunlight, cigarette smoking, heavy alcohol consumption, and certain medications, including phenothiazine (B1677639) antipsychotics. cambridge.org While skin pigmentation induced by phenothiazines like chlorpromazine (B137089) (a chemically similar compound) has demonstrated reversibility upon drug discontinuation, ocular changes, especially lenticular pigmentary deposits, tend to be more persistent. Corneal deposits, however, may resolve gradually over several years. mdedge.comresearchgate.net This differential reversibility suggests distinct pathophysiological mechanisms for cutaneous and ocular pigmentation. mdedge.comresearchgate.net this compound has been implicated in cases of corneal and lenticular pigmentation when used in combination with other phenothiazines such as trifluoperazine. researchgate.net Pigmentary changes of the retina are primarily linked to high-dose thioridazine (B1682328), but the broader class of phenothiazines is noted for causing retinal lesions through phototoxic processes. nih.govcambridge.org Similar to this compound, chlorpromazine binds to melanin granules and accumulates in the retinal pigmented epithelium and uveal tissues, suggesting that endogenous melanin may play a role in the development of these side effects in pigmented ocular tissues. nih.gov
Hematologic Adverse Effects (Blood Dyscrasias, Agranulocytosis, Venous Thromboembolism)
Phenothiazine therapy, including this compound, has been associated with various hematologic adverse effects, collectively known as blood dyscrasias. These include leukopenia, agranulocytosis, pancytopenia, thrombocytopenic or non-thrombocytopenic purpura, eosinophilia, and anemia. hres.cahres.cadrugs.comhres.casanofi.com
Mild leukopenia, a reduction in white blood cell count, can affect up to 30% of patients receiving prolonged high-dose this compound. drugs.comsanofi.com Agranulocytosis, a severe and potentially life-threatening reduction in granulocytes, is a rare but serious complication that does not appear to be dose-related. sanofi.com The emergence of unexplained infections or fever during this compound therapy may signal the presence of a blood dyscrasia, necessitating immediate hematological investigation. sanofi.commedsafe.govt.nz Due to these risks, routine blood counts are recommended during prolonged treatment with this compound. hres.cahres.cahres.ca If symptoms such as soreness of the mouth, gums, or throat, or signs of an upper respiratory infection occur, and a leukocyte count confirms cellular depression, discontinuation of therapy and immediate institution of appropriate measures are advised. hres.ca
Furthermore, venous thromboembolism (VTE), encompassing deep vein thrombosis (DVT) and fatal pulmonary embolism, has been reported in association with antipsychotic drugs, including this compound, in case reports and observational studies. drugs.comhres.casanofi.com Patients undergoing antipsychotic treatment often present with pre-existing or acquired risk factors for VTE. Therefore, it is crucial to identify all potential risk factors for VTE both before and during this compound treatment and to implement appropriate preventive measures. medsafe.govt.nz
Table 2: Hematologic Adverse Effects Associated with this compound
| Type of Adverse Effect | Description/Mechanism | Frequency/Notes | Reference |
| Leukopenia | Decrease in white blood cells | Mild leukopenia in up to 30% of patients on prolonged high dosage. drugs.comsanofi.com | hres.cahres.cadrugs.comhres.casanofi.com |
| Agranulocytosis | Severe reduction in granulocytes | Rare; not dose-related. sanofi.com Requires immediate hematological investigation if unexplained infections or fever occur. sanofi.commedsafe.govt.nz | hres.cahres.cadrugs.comhres.casanofi.commedsafe.govt.nz |
| Pancytopenia | Deficiency of all three blood cell types (red, white, platelets) | Reported. drugs.comhres.ca | drugs.comhres.ca |
| Thrombocytopenic/Non-thrombocytopenic Purpura | Low platelet count leading to bleeding into the skin/mucous membranes | Reported. drugs.comhres.ca | drugs.comhres.ca |
| Eosinophilia | Increased eosinophils | Reported. drugs.comhres.ca | drugs.comhres.ca |
| Anemia | Decrease in red blood cells or hemoglobin | Reported. drugs.comhres.ca | drugs.comhres.ca |
| Venous Thromboembolism (VTE) | Formation of blood clots in veins (e.g., DVT, pulmonary embolism) | Reported in case reports/observational studies with antipsychotics, including this compound. drugs.comhres.casanofi.com | drugs.comhres.casanofi.commedsafe.govt.nz |
Anticholinergic Adverse Effects (e.g., Ileus)
This compound's anticholinergic activity stems from its ability to competitively block the binding of acetylcholine (ACh) to muscarinic receptors. nih.gov Muscarinic receptors are widely distributed throughout the body, including on smooth muscle cells and glandular cells of the gastrointestinal tract. nih.gov There are five subtypes of muscarinic receptors (M1-M5), with M3 receptors being particularly relevant to gastrointestinal motility. nih.gov
The blockade of M3 receptors on the smooth muscle of the gastrointestinal tract by anticholinergic agents like this compound leads to a reduction in intestinal peristalsis. nih.gov This diminished motility can result in constipation and, in more severe cases, paralytic ileus. nih.govaap.orgmedsinfo.com.auhres.ca Paralytic ileus, a condition where intestinal movement temporarily stops, can be a serious adverse effect, particularly in elderly patients, and has been reported to occur with phenothiazines, including this compound. medsinfo.com.auhres.ca
The anticholinergic effects of this compound are generally considered less pronounced compared to some other phenothiazines, but they can still contribute to significant adverse events. abdn.ac.ukmedsinfo.com.au The risk of anticholinergic adverse effects, including ileus, is a crucial consideration, especially in vulnerable populations such as the elderly, who may have pre-existing conditions like decreased gastrointestinal motility or prostatic hypertrophy. aap.orgmedsinfo.com.auhres.ca
The mechanistic understanding of this compound's anticholinergic effects highlights its interaction with the parasympathetic nervous system, which primarily utilizes acetylcholine to regulate various bodily functions, including gastrointestinal motility. By antagonizing muscarinic receptors, this compound disrupts this normal cholinergic signaling, leading to the observed adverse effects on gut function. nih.gov
Table 1: Mechanistic Basis of this compound's Anticholinergic Effects on Gastrointestinal Motility
| Receptor Type | Location Relevant to GI Motility | Primary Neurotransmitter | Effect of this compound (Antagonism) | Consequence on GI Motility |
| Muscarinic (M3) | Smooth muscle of gastrointestinal tract | Acetylcholine (ACh) | Blocks ACh binding | Reduces intestinal peristalsis |
| Muscarinic (M1, M4, M5) | Central Nervous System (CNS) - indirect effects on gut | Acetylcholine (ACh) | Blocks ACh binding | May contribute to overall anticholinergic burden affecting gut |
Detailed Research Findings:
Research indicates that this compound's anticholinergic properties, while moderate, are sufficient to impact gastrointestinal function. The dose-related nature of these effects is linked to its muscarinic receptor antagonism. aap.org Studies and clinical observations have consistently linked the use of phenothiazines, including this compound, to anticholinergic adverse effects such as dry mouth, constipation, and urinary retention, all of which are manifestations of muscarinic receptor blockade. abdn.ac.ukmedsinfo.com.auhres.cawebmd.commedsafe.govt.nz The potential for paralytic ileus, a severe manifestation of reduced gastrointestinal motility, underscores the clinical significance of this anticholinergic mechanism. nih.govaap.orgmedsinfo.com.auhres.ca
Table 2: Key Receptor Interactions and Their Impact on Gastrointestinal Function
| Receptor System | Primary Action of this compound | Impact on Gastrointestinal Function |
| Dopamine D2 | Antagonism | Anti-emetic effect (via CTZ) nih.govdrugbank.comufhealth.orgopentextbc.ca |
| Muscarinic Acetylcholine | Antagonism | Reduced gastrointestinal motility, constipation, risk of ileus nih.govnih.govaap.orgmedsinfo.com.auhres.ca |
| Alpha-1 Adrenergic | Antagonism | Sedation, muscle relaxation, hypotension (indirectly affecting gut perfusion) nih.govdrugbank.comufhealth.org |
Drug Drug Interaction Research
Pharmacokinetic Interaction Mechanisms
Pharmacokinetic interactions affect the absorption, distribution, metabolism, and excretion of prochlorperazine, thereby altering its concentration in the body.
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. youtube.com Specifically, enzymes CYP2D6 and CYP2C19 have been identified as the most efficient in its metabolism. researchgate.net Co-administration of drugs that inhibit or induce these enzymes can significantly impact the plasma levels of this compound.
Inhibitors of CYP2D6, such as certain antidepressants, can decrease the metabolism of this compound, leading to increased plasma concentrations. Conversely, inducers of CYP enzymes could potentially increase the metabolism of this compound, leading to lower plasma concentrations and potentially reduced efficacy. For instance, concomitant use of this compound with drugs that are potent inhibitors of CYP3A4, like fluconazole, requires caution. medscape.com While one study found no significant differences in this compound concentrations based on CYP2C19, CYP2D6, and CYP3A5 genotypes, the potential for drug-induced metabolic changes remains a clinical consideration. nih.govnih.gov
Table 1: this compound and Cytochrome P450 Interactions
| Interacting Agent Type | Example Agents | Potential Effect on this compound |
|---|---|---|
| CYP2D6 Inhibitors | Bupropion, Fluoxetine | Increased plasma concentration |
| CYP3A4 Inhibitors | Fluconazole, Itraconazole | Increased plasma concentration |
| CYP Inducers | Carbamazepine (B1668303), Rifampin | Decreased plasma concentration |
The absorption of oral this compound from the gastrointestinal tract can be influenced by the concurrent use of other medications. drugbank.com Antacids containing aluminum or magnesium can decrease the absorption of this compound, leading to reduced serum concentrations and potentially diminished therapeutic effect. drugbank.com Similarly, anticholinergic drugs can inhibit gastrointestinal absorption of phenothiazines like this compound. medscape.com
Table 2: Agents Altering this compound Absorption
| Interacting Agent | Mechanism | Potential Effect on this compound |
|---|---|---|
| Antacids (Aluminum/Magnesium) | Decreased GI absorption | Reduced serum concentration |
| Anticholinergic Agents | Inhibition of GI absorption | Reduced serum concentration |
| Bismuth Subnitrate | Decreased GI absorption | Reduced serum concentration drugbank.com |
| Calcium Carbonate | Decreased GI absorption | Reduced serum concentration drugbank.com |
Pharmacodynamic Interaction Mechanisms
Pharmacodynamic interactions occur when one drug alters the effect of another drug at its site of action. This compound, with its effects on multiple neurotransmitter systems, is prone to such interactions.
This compound can cause CNS depression, and this effect can be potentiated when co-administered with other CNS depressant drugs. drugs.com This additive effect can lead to increased sedation, respiratory depression, hypotension, and in severe cases, coma. medscape.com Caution is advised when this compound is used with alcohol, opioids, barbiturates, benzodiazepines, and other sedative-hypnotics. oncolink.orgdrugs.com
Table 3: Drugs with Additive CNS Depressant Effects with this compound
| Drug Class | Example Agents |
|---|---|
| Alcohol | Ethanol drugs.com |
| Opioids | Morphine, Oxycodone, Fentanyl medscape.com |
| Benzodiazepines | Lorazepam, Diazepam, Alprazolam drugbank.com |
| Barbiturates | Phenobarbital webmd.com |
| Antihistamines (sedating) | Diphenhydramine (B27) drugs.com |
| Skeletal Muscle Relaxants | Baclofen drugbank.com |
This compound possesses anticholinergic properties, and its use with other drugs having similar effects can lead to an exaggerated anticholinergic response. oncolink.orgaap.org This can manifest as dry mouth, blurred vision, constipation, urinary retention, and confusion. drugs.compatsnap.com In elderly patients, this can increase the risk of falls and cognitive impairment. drugs.com Drugs with significant anticholinergic activity, such as tricyclic antidepressants, some antihistamines, and antiparkinsonian agents, should be used with caution in patients taking this compound. drugs.com
Table 4: Drugs that Potentiate Anticholinergic Effects of this compound
| Drug Class | Example Agents |
|---|---|
| Tricyclic Antidepressants | Amitriptyline, Imipramine drugs.com |
| Antihistamines (first-generation) | Diphenhydramine, Hydroxyzine drugs.com |
| Antispasmodics | Dicyclomine, Hyoscyamine clevelandclinic.org |
| Antiparkinsonian Agents | Benztropine drugbank.com |
| Overactive Bladder Medications | Oxybutynin, Tolterodine clevelandclinic.org |
This compound exhibits alpha-adrenergic blocking activity, which can lead to vasodilation and a subsequent drop in blood pressure. patsnap.comrxlist.com When used concurrently with other agents that also block alpha-adrenergic receptors or lower blood pressure through other mechanisms, there is an increased risk of significant hypotension, dizziness, and fainting. rxlist.comgoodrx.com This is particularly relevant when this compound is administered with antihypertensive medications, including diuretics and other alpha-blockers. drugs.comrxlist.com The antihypertensive effects of guanethidine (B1672426) and related compounds may be counteracted by phenothiazines. rxlist.com
Table 5: Interactions Involving Alpha-Adrenergic Blockade
| Interacting Agent/Class | Potential Effect |
|---|---|
| Antihypertensives | Additive hypotensive effects drugs.com |
| Thiazide Diuretics | Accentuated orthostatic hypotension rxlist.com |
| Alpha-blockers (e.g., for BPH) | Increased risk of hypotension webmd.com |
| Epinephrine | Potential for paradoxical hypotension clevelandclinic.org |
| Guanethidine | Counteracted antihypertensive effect rxlist.com |
QTc Prolongation Synergy
This compound has been identified as a compound that can prolong the QT interval, a measure of the time it takes for the heart's ventricles to repolarize after a heartbeat. droracle.ai This effect on cardiac repolarization is primarily linked to the drug's influence on potassium channels in the heart muscle cells. droracle.ai When this compound is co-administered with other medications that also possess QT-prolonging properties, a synergistic effect can occur, leading to an increased risk of significant cardiac arrhythmias, including Torsade de Pointes (TdP) and sudden death. droracle.aidrugs.com
The risk of this interaction is dose-dependent and is heightened in patients with pre-existing cardiac conditions or electrolyte imbalances. droracle.ai Numerous medications from various therapeutic classes can interact with this compound to prolong the QTc interval. For instance, combining this compound with certain antibiotics (e.g., Azithromycin, Moxifloxacin), antipsychotics (e.g., Amisulpride, Clozapine, Thioridazine), antiarrhythmics (e.g., Quinidine, Amiodarone, Dronedarone), and other agents like Arsenic Trioxide and Saquinavir can amplify the risk. drugbank.commedscape.comprescriberpoint.com The mechanism is generally considered additive, where both drugs contribute to the blockage of the IKr (delayed rectifier potassium) current in the cardiac myocytes. droracle.aidrugs.com
Table 1: Examples of Drugs with Potential for QTc Prolongation Synergy with this compound
| Drug Class | Interacting Drug Examples | Potential Outcome |
|---|---|---|
| Antibiotics | Azithromycin, Moxifloxacin | Increased risk of QTc prolongation. drugbank.commedscape.com |
| Antipsychotics | Amisulpride, Clozapine, Thioridazine (B1682328) | Additive QTc prolongation effects. drugbank.comclevelandclinic.org |
| Antiarrhythmics | Quinidine, Amiodarone, Dronedarone | Increased risk of serious cardiac arrhythmias. drugbank.comprescriberpoint.comclevelandclinic.org |
| Antivirals | Saquinavir | Increased risk of QT prolongation and cardiac arrhythmias. medscape.com |
| Other | Arsenic Trioxide, Bedaquiline, Anagrelide | Additive cardiac effects leading to QTc interval prolongation. drugbank.commedscape.com |
Counteraction of Antihypertensive Effects
Research indicates that this compound may interact with antihypertensive medications, primarily through its peripheral alpha-1 adrenergic blocking activity. drugs.comdrugs.com This action can lead to vasodilation and potentiate the blood pressure-lowering effects of antihypertensive drugs, rather than counteracting them. drugs.comdrugs.com The interaction can result in additive hypotensive effects and an increased risk of orthostatic hypotension, which is characterized by dizziness, lightheadedness, or fainting upon standing up. drugs.comdrugs.com
This potentiation of hypotension is particularly relevant during the initial dosing or dose titration of this compound. drugs.comdrugs.com The severity of the interaction can vary depending on the specific antihypertensive agent and the individual patient, with elderly patients being particularly susceptible. drugs.com Therefore, close clinical monitoring of blood pressure is recommended when this compound is added to a therapeutic regimen that includes antihypertensive medications or other vasodilators. drugs.comdrugs.com
Interactions with Specific Drug Classes/Compounds
Other CNS Depressants (e.g., Opioids, Benzodiazepines, Alcohol)
The concurrent use of this compound with other central nervous system (CNS) depressants can result in significant pharmacodynamic synergism, leading to enhanced sedative and respiratory depressant effects. medicinenet.comnih.govdrugs.com This additive effect can lead to profound sedation, psychomotor impairment, respiratory depression, hypotension, coma, and in severe cases, death. medscape.comdrugs.com
Opioids: When combined with opioids such as buprenorphine, fentanyl, or hydrocodone, this compound can increase the risk of overdose and severe respiratory depression. medscape.comdrugs.comdrugs.com
Benzodiazepines: Co-administration with benzodiazepines like lorazepam and diazepam can lead to increased sedation and CNS depression. drugbank.comdrugs.comclevelandclinic.org
Alcohol: The consumption of alcohol while taking this compound can result in additive CNS depressant effects and may also precipitate dystonic reactions. drugs.comdrugs.comwebmd.com
Table 2: this compound Interactions with CNS Depressants
| CNS Depressant Class | Interacting Compound Examples | Potential Clinical Outcome |
|---|---|---|
| Opioids | Buprenorphine, Fentanyl, Hydrocodone, Codeine | Increased risk of profound sedation, respiratory depression, coma, and death. medscape.comprescriberpoint.comdrugs.com |
| Benzodiazepines | Alprazolam, Lorazepam, Diazepam | Increased sedation and CNS depression. medscape.comdrugs.comclevelandclinic.org |
| Alcohol | Ethanol | Additive CNS depression, psychomotor impairment, and potential for dystonic reactions. drugs.comdrugs.com |
| Other Sedatives | Barbiturates (e.g., Phenobarbital), certain Antihistamines | Enhanced sedative effects. nih.govwebmd.com |
Anticholinergic Agents
This compound exhibits mild anticholinergic properties. nih.govepha.health When used concomitantly with other drugs possessing anticholinergic activity, there is a potential for additive effects. drugs.com This can lead to an increased risk of both peripheral and central anticholinergic symptoms. drugs.comdrugs.com
Peripheral symptoms may include dry mouth, blurred vision, constipation, and urinary retention. drugs.comdrugs.com More severe consequences of excessive anticholinergic effects can include paralytic ileus, hyperthermia, and heat stroke, particularly in hot weather, as anticholinergic agents can inhibit sweating. drugs.comdrugs.com Central anticholinergic effects can manifest as confusion, memory loss, disorientation, and hallucinations. drugs.comdrugs.com Caution is advised when this compound is combined with agents such as atropine, scopolamine, benztropine, and certain antihistamines like diphenhydramine. drugs.comclevelandclinic.orgnih.gov
Oral Anticoagulants
Research into the interaction between this compound and oral anticoagulants, specifically warfarin (B611796), suggests a low risk of clinically significant pharmacodynamic or pharmacokinetic interactions. epha.health Studies have indicated that this compound does not appear to significantly alter the anticoagulant effect of warfarin, as measured by the prothrombin time-international normalized ratio (PT-INR). epha.health Furthermore, available data suggest that this compound does not increase anticholinergic or serotonergic activity in a way that would complicate warfarin therapy. epha.health
Thiazide Diuretics
The combination of this compound and thiazide diuretics, such as hydrochlorothiazide, can elevate the risk of adverse cardiac events. drugs.com Thiazide diuretics can cause electrolyte disturbances, specifically hypokalemia (low potassium) and/or hypomagnesemia (low magnesium). drugs.com These electrolyte imbalances are independent risk factors for cardiac arrhythmias. When a patient with diuretic-induced hypokalemia or hypomagnesemia is also taking a QTc-prolonging drug like this compound, the risk of ventricular arrhythmias, including Torsade de Pointes, is significantly increased. drugs.com
Additionally, both this compound (due to its alpha-1 blocking activity) and thiazide diuretics have hypotensive effects. drugs.com Their concurrent use can lead to additive effects on blood pressure, potentially causing orthostatic hypotension and syncope. drugs.com Therefore, monitoring of serum electrolytes is recommended when these agents are used together. drugs.comdrugs.com
Guanethidine and Related Compounds
Research into the interaction between this compound and guanethidine has revealed a significant pharmacodynamic conflict. This compound, like other phenothiazines, can antagonize the antihypertensive effects of guanethidine. The proposed mechanism involves the blockade of the neuronal uptake of guanethidine into the adrenergic neuron, which is necessary for its antihypertensive action. pharmacology2000.com Studies involving chlorpromazine (B137089), a structurally similar phenothiazine (B1677639), demonstrated a reversal of guanethidine's blood pressure-lowering effects in hypertensive rat models. nih.gov This antagonistic interaction can lead to a loss of blood pressure control in patients being treated for hypertension. Therefore, concurrent use of these agents is generally not recommended.
Table 1: Interaction Between this compound and Guanethidine
| Interacting Drug | This compound Effect | Mechanism of Interaction | Clinical Implication |
| Guanethidine | Antagonism of antihypertensive effect | Blockade of neuronal uptake of guanethidine | Loss of blood pressure control |
Propranolol (B1214883)
The co-administration of this compound and propranolol can lead to additive pharmacodynamic effects and potential pharmacokinetic interactions. Both drugs possess hypotensive properties, and their concurrent use may result in an additive lowering of blood pressure, potentially leading to orthostatic hypotension. webmd.com Symptoms such as dizziness, lightheadedness, and syncope may occur, particularly at the beginning of treatment or following a dose increase. Furthermore, there is evidence to suggest that this compound may inhibit the metabolism of propranolol, leading to increased serum concentrations of propranolol. drugbank.com This can potentiate its therapeutic and adverse effects.
Table 2: Interaction Between this compound and Propranolol
| Interacting Drug | This compound Effect | Mechanism of Interaction | Clinical Implication |
| Propranolol | Increased hypotensive effect, potentially increased propranolol concentration | Additive alpha-adrenergic blockade; potential inhibition of propranolol metabolism | Increased risk of hypotension and other dose-related propranolol side effects |
Anticonvulsants
The interaction between this compound and anticonvulsant drugs is complex, involving both pharmacokinetic and pharmacodynamic aspects. Enzyme-inducing anticonvulsants, such as carbamazepine and phenytoin, can increase the metabolism of this compound, potentially reducing its plasma concentration and therapeutic efficacy. drugbank.comnih.gov Conversely, from a pharmacodynamic standpoint, concurrent use of this compound with anticonvulsants like carbamazepine and valproic acid can lead to additive central nervous system (CNS) depression. drugs.comdrugs.com This may manifest as increased drowsiness, dizziness, confusion, and difficulty concentrating. drugs.comdrugs.com Particular caution is advised in elderly patients, who may experience more pronounced impairment in thinking and motor coordination. drugs.comdrugs.com
Table 3: Interactions Between this compound and Anticonvulsants
| Interacting Drug | This compound Effect | Mechanism of Interaction | Clinical Implication |
| Carbamazepine | Potential for decreased this compound efficacy; Additive CNS depression | Induction of this compound metabolism; Additive pharmacodynamic effects | Reduced antipsychotic/antiemetic effect; Increased sedation and cognitive impairment |
| Phenytoin | Potential for decreased this compound efficacy | Induction of this compound metabolism | Reduced antipsychotic/antiemetic effect |
| Valproic Acid | Additive CNS depression | Additive pharmacodynamic effects | Increased sedation, dizziness, and cognitive impairment |
Antineoplastic Agents (e.g., effect on toxicity masking)
This compound is frequently used as an antiemetic to manage nausea and vomiting induced by antineoplastic agents. However, this therapeutic use can inadvertently mask signs of toxicity from certain chemotherapeutic drugs. A notable example is the ototoxicity associated with platinum-based agents like cisplatin. nih.govfrontiersin.org The initial symptoms of cisplatin-induced ototoxicity can include dizziness, vertigo, and tinnitus. frontiersin.orgnih.gov The potent antiemetic and anti-vertiginous effects of this compound can suppress these early warning signs, potentially delaying the detection of inner ear damage. nih.govmdpi.com This masking effect can lead to more severe and potentially irreversible hearing loss if the antineoplastic agent is continued without modification. nih.gov
Table 4: Interaction Between this compound and Antineoplastic Agents
| Interacting Drug Class | This compound Effect | Mechanism of Interaction | Clinical Implication |
| Antineoplastic Agents (e.g., Cisplatin) | Masking of ototoxicity | Suppression of early symptoms of toxicity (dizziness, nausea) | Delayed diagnosis of ototoxicity, potentially leading to irreversible hearing loss |
Antiemetic Agents (e.g., Ondansetron (B39145), Metoclopramide, Promethazine (B1679618), Droperidol)
The combination of this compound with other antiemetic agents requires careful consideration due to the potential for additive effects and unique interaction profiles.
Ondansetron : Both this compound and ondansetron can prolong the QT interval of the heart, and their concurrent use increases the risk of developing serious cardiac arrhythmias, such as Torsades de Pointes.
Metoclopramide : As both are dopamine (B1211576) D2 receptor antagonists, using them together significantly increases the risk of extrapyramidal side effects (EPS), including acute dystonias and tardive dyskinesia.
Promethazine : Being another phenothiazine, co-administration with this compound can lead to additive CNS depression, anticholinergic effects (dry mouth, blurred vision, constipation), and an increased risk of tardive dyskinesia. drugs.comdrugs.com A randomized, double-blind clinical trial comparing the two for uncomplicated nausea and vomiting in an emergency setting found this compound to be more effective and cause less drowsiness. jwatch.orgnih.gov
Droperidol (B1670952) : The combination with droperidol is of significant concern due to the increased risk of QT prolongation and serious cardiac arrhythmias. medscape.comdrugs.comdrugs.com Both drugs carry this risk, and their effects are considered additive. medscape.comdrugs.com
Table 5: Interactions Between this compound and Other Antiemetic Agents
| Interacting Drug | This compound Effect | Mechanism of Interaction | Clinical Implication |
| Ondansetron | Increased risk of QT prolongation | Additive effects on cardiac repolarization | Increased risk of serious cardiac arrhythmias |
| Metoclopramide | Increased risk of extrapyramidal symptoms | Additive dopamine D2 receptor antagonism | Higher incidence of dystonia and tardive dyskinesia |
| Promethazine | Additive CNS depression and anticholinergic effects | Similar pharmacodynamic profiles | Increased sedation, confusion, dry mouth, and risk of tardive dyskinesia drugs.comdrugs.com |
| Droperidol | Increased risk of QT prolongation | Additive effects on cardiac repolarization | Increased risk of life-threatening cardiac arrhythmias medscape.comdrugs.com |
Dopamine Agonists (e.g., Carbidopa)
This compound is a potent dopamine D2 receptor antagonist. drugbank.com This action directly opposes the therapeutic mechanism of dopamine agonists like levodopa (B1675098) (which is administered with carbidopa (B1219) to prevent its peripheral metabolism). By blocking the dopamine receptors that levodopa aims to stimulate, this compound can significantly reduce the effectiveness of antiparkinsonian treatment. drugbank.com This can lead to a worsening of motor symptoms in patients with Parkinson's disease. Consequently, the concurrent use of this compound and dopamine agonists is generally avoided.
Table 6: Interaction Between this compound and Dopamine Agonists
| Interacting Drug | This compound Effect | Mechanism of Interaction | Clinical Implication |
| Carbidopa/Levodopa | Decreased therapeutic efficacy of levodopa | Pharmacodynamic antagonism at dopamine D2 receptors | Worsening of Parkinson's disease symptoms |
Advanced Research Methodologies and Techniques Utilized in Prochlorperazine Studies
Chromatographic and Spectrometric Analyses
The quantification of prochlorperazine and its metabolites is crucial for pharmacokinetic studies, and researchers have developed highly sensitive methods for this purpose. High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) stands out as a primary technique.
A simultaneous analytical method for this compound (PCZ) and its main metabolites—this compound sulfoxide (B87167) (PCZSO), N-demethylthis compound (NDPCZ), and 7-hydroxythis compound (PCZOH)—in human plasma has been established using an isocratic LC-MS/MS system. nih.gov This method involves a straightforward deproteinization of plasma samples, followed by separation on an octadecylsilyl column. nih.gov The validation of this method has demonstrated its reliability, with specific linearity ranges and lower limits of quantification for each compound, making it suitable for clinical research in cancer patients. nih.gov
Another sensitive and specific method utilizes a one-step liquid-liquid extraction with dichloromethane, followed by LC-electrospray ionization-MS to determine this compound maleate (B1232345) in human plasma. nih.gov This method has been successfully applied in bioequivalence studies, showcasing its utility in clinical pharmacology. nih.gov
Furthermore, stability-indicating HPLC methods have been developed to separate this compound from its impurities and degradation products under various stress conditions, such as acid, base, oxidation, heat, and light. sci-hub.sesemanticscholar.org These methods, often using a C18 column and a gradient mobile phase with UV detection, are essential for quality control in pharmaceutical manufacturing. sci-hub.sesemanticscholar.org
Interactive Table: LC-MS/MS Method Parameters for this compound and Metabolites
| Analyte | Linearity Range (µg/L) | Lower Limit of Quantification (ng/L) |
|---|---|---|
| This compound (PCZ) | 0.01-40 | 10 |
| N-demethylthis compound (NDPCZ) | 0.01-40 | 10 |
| 7-hydroxythis compound (PCZOH) | 0.01-40 | 10 |
| This compound sulfoxide (PCZSO) | 0.05-80 | 50 |
Data sourced from a study on the simultaneous determination of this compound and its metabolites in human plasma. nih.gov
Cell-Based Assays
To investigate the effects of this compound on cellular processes, a variety of cell-based assays are employed. These assays provide critical data on cell viability, proliferation, and cytotoxicity.
The WST-1 assay, a colorimetric assay that measures the metabolic activity of viable cells, has been used to evaluate the impact of this compound on melanocyte viability. researchgate.net Studies have shown that this compound can induce a concentration-dependent loss in cell viability. researchgate.net For instance, in human epidermal melanocytes, this compound at concentrations from 1.0 to 100.0 μM resulted in a dose-dependent decrease in viability. researchgate.net Similarly, the WST-1 assay was used to demonstrate the concentration-dependent effects of this compound on the viability of human glioblastoma cells. researchgate.net
Other commonly used assays to assess cell viability and proliferation include the AlamarBlue, XTT, and LDH assays. sigmaaldrich.combiocompare.com While specific studies extensively detailing the use of AlamarBlue, XTT, or LDH assays in this compound research are not as prevalent as those using WST-1, these assays operate on similar principles of measuring metabolic activity or membrane integrity and are standard tools in cellular biology. sigmaaldrich.combiocompare.com
Interactive Table: Overview of Cell-Based Assays
| Assay | Principle | Measurement |
|---|---|---|
| WST-1 | Cleavage of tetrazolium salt to formazan (B1609692) by mitochondrial dehydrogenases in viable cells. | Colorimetric |
| AlamarBlue | Reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells. | Fluorometric/Colorimetric |
| XTT | Reduction of XTT to a water-soluble formazan product by actively respiring cells. | Colorimetric |
| LDH | Measurement of lactate (B86563) dehydrogenase (LDH) released from damaged cells with compromised membrane integrity. | Colorimetric |
Molecular Biology Techniques
Molecular biology techniques are instrumental in dissecting the specific cellular pathways affected by this compound.
Western blotting is a key technique used to detect and quantify the expression levels of specific proteins. In studies on human glioblastoma cells, Western blotting was used to analyze the effects of this compound on proteins involved in multidrug resistance and cell adhesion. nih.gov For example, treatment with this compound was shown to decrease the expression of the ABCB1 transporter and modulate the levels of E-cadherin, α-tubulin, and various integrins. nih.gov
Gene expression analysis, which can be performed using techniques like quantitative polymerase chain reaction (qPCR) or microarray analysis, allows researchers to understand how this compound may alter the transcription of specific genes. While detailed studies focusing solely on the gene expression profile following this compound treatment are emerging, this remains a critical area for future research to fully map its molecular footprint.
Computational and Systems Biology Approaches
Computational and systems biology approaches have become indispensable for predicting drug-target interactions and understanding the complex biological networks influenced by this compound.
Network Pharmacology for Drug Target Prediction
Network pharmacology is a powerful tool for identifying the potential targets of a drug within a complex disease signaling network. For this compound, network-based protein-protein interactome prediction, Gene Ontology (GO) annotation, and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis have been used to predict its effects on bladder cancer. researchgate.net These analyses suggested that this compound might influence bladder cancer growth through multiple signaling pathways, providing a basis for further experimental validation. researchgate.net This approach helps to build a comprehensive picture of the drug's mechanism of action at a systems level. researchgate.netbarabasi.com
Advanced Imaging Techniques
Advanced imaging techniques are being increasingly utilized to visualize and quantify the subcellular effects of drugs like this compound. While specific studies focusing on the use of advanced imaging for endocytosis quantification with this compound are still developing, these technologies hold significant promise. Techniques such as high-content imaging and confocal microscopy can be used to quantify the internalization of receptors or other cell-surface molecules following drug treatment. These methods allow for the visualization and quantitative analysis of cellular processes in real-time and at high resolution, providing a deeper understanding of the drug's impact on cellular trafficking and signaling pathways. mdpi.com
In Vivo Animal Models for Efficacy and Mechanistic Studies
In vivo animal models have been instrumental in elucidating the efficacy and underlying mechanisms of action of this compound for its various therapeutic applications, including its antiemetic, antipsychotic, and anxiolytic effects. These models allow for controlled investigation of the drug's pharmacological properties in a living organism, providing crucial preclinical data.
A variety of animal models have been employed to study this compound, each selected to represent specific aspects of human conditions. For instance, rodent models are commonly used to assess antipsychotic-like and anxiolytic-like activities, while other species may be used for more specific physiological assessments.
Antiemetic Efficacy Models: To evaluate this compound's well-known antiemetic properties, researchers have utilized models that induce nausea and vomiting. A notable example is the murine gastric distension model . In this model, emetic agents are administered to mice, leading to a measurable distension of the stomach, which serves as a surrogate for vomiting. Studies using this model have demonstrated this compound's ability to reduce gastric distension, providing a quantitative measure of its antiemetic efficacy.
Antipsychotic Efficacy Models: The antipsychotic effects of this compound, primarily its ability to block dopamine (B1211576) D2 receptors, are often investigated using behavioral models in rodents that are designed to mimic symptoms of psychosis.
Conditioned Avoidance Response (CAR) Test: This model is a well-established screening tool for antipsychotic drugs. wikipedia.org In this test, an animal learns to avoid an aversive stimulus (like a mild foot shock) by responding to a preceding neutral signal (like a light or tone). wikipedia.org Typical antipsychotics, which are dopamine D2 receptor antagonists, have been shown to selectively suppress this conditioned avoidance response without impairing the animal's ability to escape the aversive stimulus once it is present. wikipedia.org While specific studies focusing solely on this compound in the CAR test are not extensively detailed in the provided search results, the known activity of related phenothiazines like chlorpromazine (B137089) in this model suggests a similar mechanism of action for this compound. nih.gov
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction of an organism to a subsequent strong startling stimulus. Deficits in PPI are observed in psychiatric disorders like schizophrenia and are thought to represent an inability to filter out irrelevant sensory information. Animal models of schizophrenia often exhibit disrupted PPI. Antipsychotic medications can restore normal PPI in these models, and this test is therefore used to evaluate the potential efficacy of new antipsychotic compounds.
Anxiolytic Efficacy Models: To investigate the anxiolytic (anti-anxiety) properties of this compound, researchers employ behavioral models that capitalize on the natural conflict between an animal's drive to explore a new environment and its aversion to open, brightly lit spaces.
Elevated Plus Maze (EPM): The EPM is a widely used model for assessing anxiety-like behavior in rodents. nih.gov The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. nih.gov Anxiolytic drugs typically increase the amount of time rodents spend in the open arms and the number of entries into the open arms, as they reduce the animal's natural aversion to these exposed areas. nih.gov
Mechanistic Studies: Beyond efficacy, animal models are crucial for understanding the molecular and physiological mechanisms through which this compound exerts its effects. For example, the mouse hot-plate and abdominal constriction tests have been used to demonstrate the antinociceptive (pain-relieving) effects of this compound. Research using these models has suggested that this effect is mediated by a central cholinergic mechanism, as it was prevented by muscarinic antagonists.
Furthermore, canine models have been employed to study the electrophysiological effects of this compound on the heart, providing insights into its cardiovascular safety profile. These studies are critical for understanding the broader physiological impact of the drug.
| Animal Model | Species | Therapeutic Area Investigated | Key Findings |
| Gastric Distension Model | Mouse | Antiemetic | This compound reduces chemotherapy-induced gastric distension. |
| Conditioned Avoidance Response (CAR) | Rodents | Antipsychotic | D2 receptor antagonists, like phenothiazines, typically suppress the conditioned avoidance response. wikipedia.org |
| Prepulse Inhibition (PPI) | Rodents | Antipsychotic | Antipsychotics can restore deficits in sensorimotor gating. |
| Elevated Plus Maze (EPM) | Rodents | Anxiolytic | Anxiolytics increase exploration of the open arms of the maze. nih.gov |
| Hot-Plate/Abdominal Constriction Test | Mouse | Analgesic/Mechanistic | This compound exhibits antinociceptive effects mediated by the central cholinergic system. |
| In Situ Heart Model | Dog | Cardiovascular/Mechanistic | Allows for the assessment of electrophysiological effects on the heart. |
Clinical Study Design and Analytical Methods (e.g., Randomized Controlled Trials, Pharmacokinetic/Pharmacodynamic Modeling in Human Volunteers)
The clinical development and evaluation of this compound have relied on a variety of study designs and analytical methods to establish its efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile in humans. Randomized controlled trials (RCTs) have been central to demonstrating its therapeutic utility, while PK/PD modeling has provided a deeper understanding of its behavior in the body.
Randomized Controlled Trials (RCTs): RCTs are the gold standard for determining the efficacy of a medical intervention. In these studies, participants are randomly assigned to receive either the investigational drug (this compound), a placebo, or another active medication. The double-blind design, where neither the participants nor the investigators know who is receiving which treatment, is often employed to minimize bias.
This compound for Nausea and Vomiting: A notable example of an RCT in this area is a study that compared the efficacy of this compound to promethazine (B1679618) for the treatment of uncomplicated nausea and vomiting in an emergency department setting. This randomized, double-blind clinical trial found that this compound was significantly more effective than promethazine in providing complete and timely relief of symptoms. researchgate.net
This compound for Other Indications: The effectiveness of this compound for non-psychotic anxiety was established in 4-week clinical studies of outpatients with generalized anxiety disorder. fda.gov Additionally, a randomized, double-blind, crossover, placebo-controlled study investigated the effects of this compound on vestibular ocular and perceptual responses in healthy volunteers. nih.gov This study design, where each participant receives both the drug and the placebo at different times, allows for a within-subject comparison, which can increase the statistical power of the study. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Human Volunteers: Pharmacokinetic studies focus on what the body does to a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamic studies examine what the drug does to the body (the therapeutic and any adverse effects). PK/PD modeling integrates these two aspects to describe the relationship between drug concentration and its effect over time.
Preliminary studies in healthy volunteers have been crucial for characterizing the basic pharmacokinetic parameters of this compound. capes.gov.br For instance, a study involving eight healthy volunteers who received both intravenous and oral doses of this compound in a randomized order determined key parameters such as plasma half-life, volume of distribution, and clearance. capes.gov.br This study also noted the low bioavailability of oral this compound. capes.gov.br
More advanced PK modeling has also been applied. For example, a two-compartment model with multiple absorption delays was successfully used to characterize the pharmacokinetics of this compound administered via inhalation and rapid intravenous infusion. nih.gov This type of modeling allows for a more detailed understanding of how the drug is absorbed and distributed following different routes of administration. nih.gov
Pharmacodynamic assessments in these studies often include measuring physiological responses. For example, in a study with elderly female volunteers, the pharmacological actions of this compound were assessed by measuring the rise in prolactin (an antidopaminergic effect) and a reduction in salivary flow (an anticholinergic effect).
| Study Design / Analytical Method | Population | Key Objectives | Example Findings |
| Randomized, Double-Blind Clinical Trial | Emergency Department Patients with Nausea and Vomiting | To compare the efficacy of this compound and promethazine. | This compound was significantly more effective than promethazine. researchgate.net |
| Randomized, Double-Blind, Crossover, Placebo-Controlled Study | Healthy Volunteers | To investigate the effects of this compound on vestibular ocular and perceptual responses. | This compound had no significant effect on the measured vestibular functions compared to placebo. nih.gov |
| Pharmacokinetic Study in Healthy Volunteers | Healthy Young Males and Elderly Females | To determine the pharmacokinetic parameters of intravenous and oral this compound. | The study established parameters like plasma half-life and noted low oral bioavailability. capes.gov.broup.com |
| Two-Compartment Pharmacokinetic Model | Healthy Volunteers | To characterize the pharmacokinetics of inhaled and intravenous this compound. | The model accurately described the plasma concentration profiles for both routes of administration. nih.gov |
Future Research Directions and Unexplored Avenues
Novel Therapeutic Applications Beyond Current Indications
While prochlorperazine is widely used for nausea, vomiting, and psychosis, emerging research is exploring its efficacy in other clinical contexts. nih.govclevelandclinic.org One significant area of investigation is its potential for the prophylaxis of acute mountain sickness (AMS). nih.gov Given the symptomatic overlap between AMS and migraines, for which this compound is an effective treatment, researchers are conducting randomized controlled trials to determine if it can prevent the development of AMS in individuals rapidly ascending to high altitudes. nih.govcenterwatch.compatsnap.com Preliminary findings suggest a potential benefit, with one study showing a non-statistically significant reduction in AMS incidence but an odds ratio favoring this compound over placebo. patsnap.com
Another novel application is based on this compound's demonstrated ability to stimulate ventilation and augment the hypoxic ventilatory response, a physiological adaptation that is crucial at high altitudes. nih.gov A less robust hypoxic ventilatory response is a known risk factor for developing AMS, providing a further rationale for investigating this compound as a preventive agent. nih.gov
Elucidation of Remaining Unknown Mechanisms of Action and Adverse Effects
The primary mechanism of this compound is understood to be the blockade of dopamine (B1211576) D2 receptors in the brain. drugbank.compatsnap.comyoutube.com However, its full pharmacological profile is complex and not completely elucidated. nih.govdrugbank.com this compound also exhibits antagonist activity at histaminergic, cholinergic, and alpha-adrenergic receptors, which contributes to its therapeutic effects and side-effect profile, but the precise interplay and downstream signaling pathways of this multi-receptor activity require deeper investigation. nih.govpatsnap.com
Recent research has uncovered novel mechanisms, such as the inhibition of the P2X7 receptor in human macrophages, which appears to be independent of its dopamine antagonism. nih.gov Further exploration of these non-dopaminergic actions could reveal new therapeutic possibilities and explain aspects of its efficacy that are not accounted for by D2 blockade alone.
Moreover, the exact molecular mechanisms underlying serious adverse effects like tardive dyskinesia (TD) and neuroleptic malignant syndrome (NMS) are not fully understood. drugs.comclevelandclinic.org While TD is hypothesized to result from dopamine receptor supersensitivity following long-term blockade, the specific neuroadaptations and genetic predispositions that lead to this irreversible condition in some patients but not others remain a critical area for future research. drugbank.comclevelandclinic.org
Development of Predictive Biomarkers for Efficacy and Safety
A significant challenge in this compound therapy, particularly in its use for psychotic disorders, is the variability in patient response and susceptibility to adverse effects. frontiersin.org Future research is focused on identifying and validating biomarkers that can predict treatment outcomes. nih.gov This would enable a more personalized approach to medicine, ensuring the drug is used in patients most likely to benefit and least likely to suffer harm. nih.gov
Potential areas for biomarker discovery include neuroimaging, electrophysiology, and immunoinflammatory markers.
| Biomarker Category | Potential Candidate | Rationale for Investigation with this compound |
| Electrophysiology | Mismatch Negativity (MMN) | An EEG measure that reflects pre-attentive auditory sensory memory. Reduced MMN is a robust finding in schizophrenia. Baseline MMN could predict response to antipsychotic interventions. nih.govescholarship.org |
| Immunology | Inflammatory Cytokines (e.g., IL-1β, IL-6, IL-17) | Neuro-inflammatory processes are implicated in psychosis. Baseline levels of specific cytokines have been correlated with treatment response to antipsychotics in some studies. nih.gov |
| Neuroimaging | Subcortical Structural Covariance | Analysis of T1-weighted MRI to assess morphological relationships between subcortical structures. Patterns of covariance may predict treatment response in early-phase schizophrenia. frontiersin.org |
| Genetics/Epigenetics | Peripheral DNA Methylation (DNAm) | Epigenetic modifications in peripheral blood may reflect processes in the central nervous system and have been linked to treatment outcomes in schizophrenia. frontiersin.org |
Research in this area aims to move beyond a "one-size-fits-all" approach, using objective biological measures to guide therapeutic decisions for drugs like this compound. nih.govnih.gov
Investigations into Long-Term Neurobiological and Systemic Effects
The long-term administration of this compound is associated with significant risks, including the development of potentially irreversible movement disorders like tardive dyskinesia. clevelandclinic.orgnih.gov While the risk is established, further research is needed to understand the cumulative neurobiological changes that occur with chronic dopamine receptor blockade. Longitudinal studies employing advanced neuroimaging and molecular biology techniques could clarify the progression of neural circuit alterations and identify early markers of neurotoxicity.
Systemic effects of long-term use also warrant further investigation. Observational studies have suggested that conventional antipsychotics may increase mortality in elderly patients with dementia-related psychosis, with deaths often attributed to cardiovascular or infectious causes. drugbank.comdrugs.com The pathophysiological basis for these associations is not well-defined. Future research should focus on the chronic impact of this compound on cardiovascular function, metabolic regulation, and immune response to better understand and mitigate these systemic risks.
Advanced Drug Delivery Systems and Their Pharmacokinetic Implications
Improving the pharmacokinetic profile of this compound is a key goal of ongoing research to enhance efficacy, improve patient compliance, and reduce side effects. nih.govresearchgate.net The drug's low oral bioavailability (approximately 12.5%) presents a significant challenge. drugbank.comnih.gov Several advanced drug delivery systems are being explored.
Nanoemulsions: Formulating this compound into a nanoemulsion can enhance its solubility and dissolution rate, which may significantly improve its poor oral bioavailability. researchgate.net
Transdermal Systems: Transdermal patches offer a non-invasive method of administration that bypasses first-pass metabolism, prolongs the drug's release, and reduces the need for frequent dosing. ijpsr.com This approach could improve patient compliance, particularly in the management of chronic conditions. ijpsr.comnih.gov
Gastro-retentive Systems: Floating capsules containing a solid self-micro-emulsifying drug delivery system (S-SMEDD) are being developed. nih.gov This technology aims to enhance solubility while providing controlled, site-specific drug release in the stomach, potentially reducing dosing frequency. nih.gov
| Delivery System | Primary Goal | Potential Pharmacokinetic Implication | Key Research Finding |
|---|---|---|---|
| Nanoemulsion | Enhance oral bioavailability | Increased absorption and faster onset | Optimized nanoemulsion formulas released their entire drug content in under one hour, compared to poor release from pure powder after two hours. researchgate.net |
| Transdermal Patch | Prolong drug release, improve compliance | Sustained plasma concentrations, avoidance of first-pass metabolism | In-vivo studies in animal models confirmed the therapeutic efficacy of a this compound transdermal patch for emesis. ijpsr.com |
| Floating S-SMEDD Capsule | Site-specific, controlled release | Enhanced solubility and prolonged release time (up to 10 hours) | An optimized formulation demonstrated over 91% drug release over 10 hours with controlled delivery in the stomach. nih.gov |
These novel delivery systems could fundamentally change how this compound is administered, leading to more effective and patient-friendly therapeutic regimens.
Drug Repurposing in Emerging Pathologies
Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers an accelerated pathway for developing treatments for emerging diseases. oup.com this compound has been identified as a candidate for repurposing, particularly as an antiviral agent.
In-vitro and in-vivo studies have shown that this compound has potent antiviral activity against the Dengue virus (DENV). oup.comnih.gov The mechanism appears to involve blocking viral entry into host cells through a process associated with the dopamine D2 receptor and clathrin-mediated endocytosis. oup.comnih.gov In an animal model, administration of this compound after DENV infection significantly delayed or prevented lethality. nih.gov
These antiviral properties have also led to suggestions of its potential utility in other viral illnesses, such as treating the nausea and vomiting associated with COVID-19, given its known antiviral capabilities against other viruses like Hepatitis C. oup.comresearchgate.net Further research into its broad-spectrum antiviral potential could position this compound as a valuable tool against future emerging viral pathogens.
Pharmacogenomic Guided Therapeutic Strategies
The metabolism of this compound is significantly influenced by the cytochrome P450 enzyme system, particularly the CYP2D6 enzyme. drugbank.comyoutube.com Genetic variations (polymorphisms) in the CYP2D6 gene can lead to substantial differences in enzyme activity among individuals, categorizing them as poor, intermediate, extensive, or ultrarapid metabolizers.
These genetic differences can have profound clinical implications:
Poor Metabolizers: May have higher plasma concentrations of this compound, increasing the risk of toxicity and adverse effects.
Ultrarapid Metabolizers: May clear the drug too quickly, leading to lower plasma concentrations and potential treatment failure at standard doses.
Future research in the pharmacogenomics of this compound will likely focus on establishing clear genotype-phenotype correlations. The development of clinical guidelines for CYP2D6-guided dosing could become a standard of care, allowing clinicians to select an appropriate starting dose based on a patient's genetic profile. This would be a crucial step towards personalized medicine, maximizing therapeutic efficacy while minimizing the risk of adverse drug reactions. mdpi.com
Combination Therapies and Mechanistic Rationale
This compound's multifaceted pharmacological profile, primarily as a dopamine D2 receptor antagonist with additional activity at histaminergic, cholinergic, and alpha-adrenergic receptors, makes it a candidate for combination therapies across various medical fields. The rationale for these combinations often lies in synergistic or additive effects that target multiple pathways of a disorder, or in the mitigation of adverse effects.
One of the most common applications of this compound in combination is in the management of acute migraine headaches. Here, it is frequently co-administered with other drug classes to enhance efficacy. For instance, in pediatric migraines, a non-steroidal anti-inflammatory drug (NSAID) is often used in conjunction with a dopamine antagonist like this compound. The mechanistic rationale for this combination is the dual targeting of pain pathways: this compound addresses the dopaminergic and serotonergic components of migraine pathophysiology, while NSAIDs reduce inflammation and prostaglandin (B15479496) synthesis, which are also implicated in migraine pain.
Another well-established combination in the context of acute migraine is the co-administration of this compound with an antihistamine, such as diphenhydramine (B27). While a primary reason for this combination is to prevent or treat the extrapyramidal side effects, specifically akathisia (a state of agitation and restlessness), that can be induced by dopamine receptor antagonists, there may be a synergistic effect on the migraine itself. Both this compound and diphenhydramine have sedative properties that can be beneficial in acute migraine attacks. Furthermore, diphenhydramine's anticholinergic and antihistaminic effects may complement this compound's actions on these receptor systems, which are also involved in the complex neurobiology of migraines.
In the realm of chemotherapy-induced nausea and vomiting (CINV), this compound has been studied in combination with other antiemetics. For example, it has been used alongside lorazepam and diphenhydramine in patients undergoing bone marrow transplantation. The rationale for this multi-drug approach is to target different neurotransmitter pathways involved in the emetic reflex. This compound blocks dopamine receptors in the chemoreceptor trigger zone, lorazepam provides anxiolytic and sedative effects through GABAergic pathways, and diphenhydramine contributes with its antihistaminic and anticholinergic actions.
A study investigating the combination of the triptan naratriptan (B1676958) with this compound for migraine treatment hypothesized that the faster onset of action of this compound would complement the longer-acting profile of naratriptan, potentially leading to a more rapid and sustained pain-free response. While this particular study did not find a significant improvement in the primary endpoint, it highlights the therapeutic strategy of combining drugs with different pharmacokinetic and pharmacodynamic profiles to optimize treatment outcomes.
The following table summarizes key research findings on this compound combination therapies:
| Combination | Indication | Key Findings |
| This compound + Diphenhydramine | Acute Migraine | Co-administration of diphenhydramine with this compound has been shown to reduce the incidence of akathisia. One study reported a 22% absolute risk reduction in akathisia with the combination. A post hoc analysis of a randomized trial found that this compound plus diphenhydramine was more effective than hydromorphone in providing sustained relief from nausea, photophobia, and phonophobia associated with migraine. |
| This compound + NSAIDs | Pediatric Migraine | This combination is frequently used in emergency departments for pediatric migraines. The rationale is to target both inflammatory and neurogenic pathways of migraine. |
| This compound + Lorazepam + Diphenhydramine | Chemotherapy-Induced Nausea and Vomiting | A study in patients undergoing autologous bone marrow transplantation found that both a this compound-based and a metoclopramide-based regimen, each combined with lorazepam and diphenhydramine, offered good control of nausea and vomiting. |
| This compound + Naratriptan | Migraine | A study found that the addition of this compound to naratriptan did not significantly improve the pain-free response at 2 hours compared to naratriptan alone. However, the combination did show some early benefits in reducing clinical disability and nausea. |
The therapeutic potential of this compound in combination therapies is an area ripe for further investigation, particularly in oncology. Recent preclinical research has unveiled a novel application for this compound in enhancing the efficacy of existing cancer treatments. It was discovered that high concentrations of this compound can inhibit the endocytosis of antibody-drug conjugates that target tumor cells. This leads to a prolonged presence of the therapeutic antibody on the cancer cell surface, thereby increasing the opportunity for the immune system, specifically natural killer cells, to recognize and destroy the tumor cell. This finding opens up a completely new field of therapeutic intervention for cancer patients and warrants clinical trials to determine the optimal dosing and efficacy in humans.
Further research could also focus on more systematically exploring the synergistic effects of this compound with other drug classes for its established indications. For example, while the combination of this compound and NSAIDs is common in pediatric migraine, rigorous clinical trials to determine the optimal NSAID and dosing regimen to combine with this compound are lacking.
The polypharmacology of this compound, with its effects on multiple receptor systems, suggests that it could be combined with newer, more targeted therapies to achieve a broader spectrum of action. For instance, in the context of CINV, combining this compound with neurokinin-1 (NK1) receptor antagonists or 5-HT3 receptor antagonists could provide a more comprehensive blockade of emetic pathways.
Unexplored avenues also include the potential for this compound combinations in treating other conditions where dopamine and other neurotransmitter systems are implicated. For example, its combination with other psychotropic medications could be explored for certain psychiatric disorders, although careful consideration of potential additive side effects would be crucial.
The development of fixed-dose combinations incorporating this compound with other agents could also be a fruitful area of research, potentially improving patient compliance and ensuring optimal dosing ratios. An example of this is the development of orodispersible films containing both sumatriptan (B127528) and this compound for the treatment of migraine and associated nausea.
Future research should also aim to elucidate the precise molecular mechanisms underlying the synergistic effects observed in current combination therapies. A deeper understanding of these interactions will enable the rational design of more effective and safer this compound-based combination treatments.
常见问题
Q. How is the risk-benefit ratio of this compound evaluated in elderly populations with dementia?
- Retrospective cohort studies (HR=1.6 for mortality risk) and meta-analyses (OR=2.1 for cerebrovascular events) inform guidelines against use in dementia, favoring alternatives with lower EPS risk .
Methodological Notes
- Analytical Validation : Follow ICH guidelines for linearity, precision, and accuracy, with forced degradation to confirm specificity .
- Clinical Trial Design : Use stratified randomization and validated endpoints (e.g., complete response rates) to balance efficacy and safety .
- Formulation Optimization : Prioritize solubility enhancement via nanocrystals or solid dispersions, followed by bioequivalence studies under fed/fasting conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
